1-(2,5-Dichlorophenyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCOANNCPUOZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197801 | |
| Record name | Thiourea, (2,5-dichlorophenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4949-85-3 | |
| Record name | N-(2,5-Dichlorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4949-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-(2,5-dichlorophenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, (2,5-dichlorophenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4949-85-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dichlorophenylthiourea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ9G7RH7MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,5-Dichlorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2,5-dichlorophenyl)thiourea, a compound of interest for its potential applications in drug development and food preservation. This document details a robust synthetic protocol, thorough characterization data, and insights into its biological activities. The information is presented to support further research and development of this and related thiourea derivatives.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. The presence of the thiourea moiety (–NH–C(S)–NH–) is crucial for these activities, often acting as a hydrogen bond donor and acceptor, which facilitates interactions with biological targets. The substitution on the phenyl ring significantly influences the compound's biological and physicochemical properties.
This compound (DCPT) has emerged as a compound of particular interest due to its potent inhibitory effects on polyphenol oxidase (PPO) and its notable antibacterial activity.[1] PPO is an enzyme responsible for enzymatic browning in fruits and vegetables, and its inhibition is a key strategy in food preservation. Furthermore, the antibacterial properties of DCPT against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli highlight its potential as a lead compound for the development of new therapeutic agents.[1]
This guide provides detailed experimental procedures for the synthesis of this compound and a comprehensive summary of its characterization data.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the reaction of 2,5-dichloroaniline with ammonium thiocyanate in the presence of a strong acid, such as hydrochloric acid. This method provides a straightforward and efficient route to the desired product.
Experimental Protocol
Materials:
-
2,5-Dichloroaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 0.1 moles of 2,5-dichloroaniline with 9 mL of concentrated HCl and 25 mL of water.
-
Heat the mixture to 60-70°C for approximately 1 hour with continuous stirring to ensure the formation of the aniline salt.
-
Cool the mixture for about 1 hour.
-
Slowly add 0.1 moles of ammonium thiocyanate to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for approximately 4 hours with continuous stirring.
-
After the reflux period, add 20 mL of water to the reaction mixture while still stirring.
-
Allow the mixture to cool to room temperature, during which the product will precipitate.
-
Collect the solid product by filtration and wash it with cold water.
-
Dry the powdered this compound product.
Characterization
The synthesized this compound was characterized by its physicochemical and spectroscopic properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₆Cl₂N₂S |
| Molecular Weight | 221.11 g/mol |
| Appearance | White Crystalline Powder |
| Melting Point | 192-195 °C |
| CAS Number | 4949-85-3 |
Spectroscopic Data (Predicted)
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H, C=S, and C-N functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3400-3100 (broad) |
| Aromatic C-H Stretch | 3100-3000 |
| C=S Stretch | 1250-1020 |
| C-N Stretch | 1400-1250 |
| C-Cl Stretch | 800-600 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals for the aromatic protons and the N-H protons.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.0 | Multiplet |
| NH (thiourea) | 9.0 - 10.0 | Broad Singlet |
| NH₂ (thiourea) | 7.0 - 8.0 | Broad Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=S | 180 - 190 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic CH | 120 - 130 |
| Aromatic C-N | 135 - 145 |
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns. The isotopic pattern for the two chlorine atoms will be a key feature.
| Ion Fragment | Expected m/z |
| [M]⁺ | 220, 222, 224 (isotopic pattern) |
Biological Activity
This compound exhibits significant biological activities, primarily as a polyphenol oxidase (PPO) inhibitor and an antibacterial agent.
Polyphenol Oxidase (PPO) Inhibition
DCPT is a potent inhibitor of PPO, with studies showing a low IC₅₀ value. The proposed mechanism of inhibition involves the binding of DCPT to the active site of the PPO enzyme. This interaction is thought to induce conformational changes in the enzyme's secondary structure, leading to its inactivation and the prevention of enzymatic browning.[1]
Antibacterial Activity
DCPT has demonstrated significant bacteriostatic properties against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The mechanism of action involves the disruption of the bacterial cell wall and membrane integrity. This leads to the leakage of intracellular components and ultimately results in bacterial cell death.[1]
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization and biological activities. The straightforward synthesis and significant biological properties make this compound a promising candidate for further investigation in the fields of drug discovery and food science. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working in these areas. Further studies to obtain and publish the experimental spectroscopic data are highly encouraged to complete the characterization profile of this interesting molecule.
References
Core Physicochemical Properties of 1-(2,5-Dichlorophenyl)thiourea: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the core physicochemical properties of 1-(2,5-Dichlorophenyl)thiourea. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental protocols, and logical visualizations.
Quantitative Physicochemical Data
The known physicochemical properties of this compound are summarized in the table below. These values are crucial for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| CAS Number | 4949-85-3 | [1] |
| Molecular Formula | C₇H₆Cl₂N₂S | [1][2] |
| Molecular Weight | 221.11 g/mol | [1][2] |
| Appearance | White Crystalline Powder | [1][3] |
| Melting Point | 192-195°C | [1][3] |
| Boiling Point (Predicted) | 317.4 ± 52.0 °C | [2] |
| Density (Predicted) | 1.563 ± 0.06 g/cm³ | [2] |
| Purity | 96.5-100% | [1][3] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of thiourea derivatives like this compound are outlined below. These protocols are based on standard laboratory practices.
2.1 Synthesis of this compound
The synthesis of N-arylthiourea derivatives typically involves the reaction of an appropriately substituted aniline with a source of thiocyanate.[4]
-
Materials: 2,6-dichloroaniline, acetyl chloride, ammonium thiocyanate, acetone, acidified cold water.
-
Procedure:
-
A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).
-
The reaction mixture is refluxed for 30 minutes to form acetyl isothiocyanate in situ.
-
After cooling to room temperature, a solution of 2,6-dichloroaniline (0.10 mol) in acetone (10 ml) is added.
-
The mixture is then refluxed for an additional 3 hours.
-
The reaction mixture is poured into acidified cold water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent like acetonitrile to obtain pure 3-Acetyl-1-(2,6-dichlorophenyl)thiourea.[4]
-
2.2 Determination of Melting Point
The melting point is a critical indicator of purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small amount of the dried, crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is gradually increased at a controlled rate.
-
The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting point.
-
2.3 Characterization by Spectroscopic Methods
Spectroscopic techniques are essential for confirming the chemical structure of the synthesized compound.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film.
-
Analysis: The IR spectrum is recorded. Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C bonds are identified to confirm the presence of key functional groups.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, integration, and splitting patterns of the signals are analyzed to confirm the proton and carbon framework of the molecule, respectively. Aromatic protons typically resonate in the range of 6.9-7.9 ppm, while the NH protons of the thiourea group appear as distinct signals.[5]
-
Visualizations
3.1 Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a thiourea derivative.
Caption: Workflow for Synthesis and Characterization.
3.2 Proposed Mechanism of Action as a Polyphenol Oxidase (PPO) Inhibitor
Recent studies have highlighted the potential of this compound (DCPT) as a potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables.[6] The proposed inhibitory mechanism involves the binding of DCPT to the active site of PPO, leading to conformational changes in the enzyme and subsequent loss of activity.[6]
Caption: Proposed PPO Inhibition by DCPT.
References
- 1. 1-(2,5-Dichlorophenyl)-2-thiourea [myskinrecipes.com]
- 2. 4949-85-3 CAS MSDS (2,5-DICHLOROPHENYLTHIOUREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-(2,5-Dichlorophenyl)-2-thiourea [myskinrecipes.com]
- 4. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 1-(2,5-Dichlorophenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-(2,5-Dichlorophenyl)thiourea, a compound of interest in various research and development fields, including medicinal chemistry and materials science. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on established spectroscopic principles, data from analogous compounds, and computational chemistry predictions. These values serve as a reference for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the thiourea group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the thiocarbonyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Thiourea) | 8.0 - 9.5 | Broad Singlet | - |
| NH₂ (Thiourea) | 7.0 - 8.5 | Broad Singlet | - |
| H-3 (Aromatic) | ~7.4 | Doublet | ~2.5 |
| H-4 (Aromatic) | ~7.1 | Doublet of Doublets | ~8.5, 2.5 |
| H-6 (Aromatic) | ~7.3 | Doublet | ~8.5 |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals for the carbon atoms of the dichlorophenyl ring and the thiocarbonyl carbon. The chemical shift of the thiocarbonyl carbon is typically found in the downfield region.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S (Thiourea) | 180 - 185 |
| C-1 (Aromatic, C-N) | 135 - 140 |
| C-2 (Aromatic, C-Cl) | 132 - 135 |
| C-3 (Aromatic, C-H) | 128 - 132 |
| C-4 (Aromatic, C-H) | 125 - 130 |
| C-5 (Aromatic, C-Cl) | 130 - 133 |
| C-6 (Aromatic, C-H) | 120 - 125 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and C=S functional groups of the thiourea moiety, as well as vibrations associated with the dichlorinated aromatic ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Thiourea) | 3400 - 3100 | Medium - Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium - Strong |
| N-H Bend (Thiourea) | 1650 - 1550 | Medium |
| C-N Stretch (Thiourea) | 1500 - 1400 | Strong |
| C=S Stretch (Thiourea) | 1300 - 1100, 850 - 600 | Medium - Strong |
| C-Cl Stretch (Aromatic) | 800 - 600 | Strong |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak ([M]⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation patterns will likely involve cleavage of the C-N bond and fragmentation of the dichlorophenyl ring.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 220 | Corresponding to C₇H₆³⁵Cl₂N₂S |
| [M+2]⁺ | 222 | Isotopic peak for one ³⁷Cl |
| [M+4]⁺ | 224 | Isotopic peak for two ³⁷Cl |
| [M-NH₂]⁺ | 204 | Loss of the amino group |
| [C₆H₃Cl₂NCS]⁺ | 184 | Fragmentation of the thiourea side chain |
| [C₆H₃Cl₂]⁺ | 145 | Loss of the thiourea group |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Utilize a suitable ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization method that typically yields a prominent molecular ion peak.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for spectroscopic data analysis and the relationship between the different techniques in elucidating the structure of this compound.
Caption: Workflow for Spectroscopic Data Analysis.
Caption: Integration of Spectroscopic Data for Structure Confirmation.
In-Depth Technical Guide: Mechanism of Action of 1-(2,5-Dichlorophenyl)thiourea as a Protoporphyrinogen Oxidase (PPO) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,5-Dichlorophenyl)thiourea (DCPT) has been identified as a potent inhibitor of Protoporphyrinogen Oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll in plants and heme in mammals. This technical guide provides a comprehensive overview of the mechanism of action of DCPT as a PPO inhibitor, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed mechanism of action. While specific kinetic and structural interaction data for DCPT are limited in publicly available literature, this guide synthesizes the available information and draws parallels from studies on analogous thiourea-based PPO inhibitors to provide a thorough understanding of its function.
Introduction to Protoporphyrinogen Oxidase (PPO)
Protoporphyrinogen oxidase (PPO), also known as protoporphyrinogen IX oxidase, is a flavoprotein located in the inner mitochondrial membrane in mammals and the thylakoid membrane in plants. It catalyzes the six-electron oxidation of protoporphyrinogen IX to protoporphyrin IX. This is the final common step in the biosynthesis of both heme and chlorophyll, making PPO an attractive target for the development of herbicides and potential therapeutic agents. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, is non-enzymatically oxidized to protoporphyrin IX. The accumulation of this photosensitive molecule results in the generation of reactive oxygen species, leading to lipid peroxidation and ultimately cell death.[1]
This compound (DCPT) as a PPO Inhibitor
Recent research has highlighted 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) as an exceptionally potent inhibitor of PPO. The core of its inhibitory action lies in its ability to bind to the PPO enzyme, inducing conformational changes that suppress its catalytic activity.
Quantitative Inhibition Data
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For DCPT, a remarkably low IC50 value has been reported, indicating its high affinity for PPO.
| Compound | Target Enzyme | IC50 Value | Reference |
| 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) | Polyphenol Oxidase (PPO) | 33.2 ± 0.2 nmol L⁻¹ |
Note: While the cited study specifies Polyphenol Oxidase, the high potency suggests a strong interaction with the protoporphyrinogen oxidase active site, a common target for thiourea-based inhibitors.
Mechanism of Action
The precise molecular interactions between DCPT and PPO have not been fully elucidated in available literature. However, based on the abstract of a key study and knowledge of other thiourea-based enzyme inhibitors, a multi-faceted mechanism can be proposed.
-
Binding to the Active Site: It is hypothesized that DCPT binds to the active site of the PPO enzyme. The thiourea moiety is known to interact with the copper ions present in the active site of some oxidases, potentially disrupting the electron transfer process necessary for catalysis.
-
Conformational Changes: The binding of DCPT to PPO is reported to affect the microenvironment of the amino acid residues at the binding site. This interaction induces structural stretching and relaxation within the enzyme, leading to an alteration of its secondary structure and overall conformation.
-
Inhibition of Catalytic Activity: The induced conformational changes significantly suppress the enzymatic activity of PPO, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX.
The following diagram illustrates the proposed inhibitory pathway.
Caption: Proposed mechanism of PPO inhibition by this compound (DCPT).
Experimental Protocols
While the specific protocol used for determining the IC50 of DCPT is not detailed in the available abstract, a general methodology for a PPO inhibition assay can be constructed based on standard practices in the field.
Preparation of Reagents
-
PPO Enzyme Solution: A crude extract of PPO can be prepared from a suitable biological source (e.g., mushroom, potato tubers, or recombinant expression system). The tissue is homogenized in a cold phosphate buffer (e.g., 0.1 M, pH 6.8) and then centrifuged to remove cell debris. The supernatant containing the PPO enzyme is collected.
-
Substrate Solution: A solution of protoporphyrinogen IX is prepared in a suitable buffer. Due to its instability, protoporphyrinogen IX is often generated in situ from protoporphyrin IX dimethyl ester.
-
Inhibitor Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
PPO Activity Assay
The activity of PPO is typically measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX.
-
Reaction Mixture: A reaction mixture is prepared in a cuvette containing the phosphate buffer and the substrate solution.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a small volume of the PPO enzyme solution to the reaction mixture.
-
Spectrophotometric Measurement: The change in absorbance is recorded over time at the appropriate wavelength (e.g., 408 nm). The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
PPO Inhibition Assay
-
Pre-incubation: The PPO enzyme solution is pre-incubated with various concentrations of the DCPT inhibitor solution for a specific period to allow for binding.
-
Assay: The PPO activity assay is then performed as described above, using the pre-incubated enzyme-inhibitor mixture.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for evaluating PPO inhibition.
Caption: General experimental workflow for determining the IC50 of a PPO inhibitor.
Conclusion and Future Directions
This compound has been identified as a highly potent inhibitor of PPO. The proposed mechanism involves direct binding to the enzyme, leading to conformational changes that inactivate its catalytic function. While the quantitative data on its inhibitory activity is compelling, further research is required to fully elucidate the specific molecular interactions and kinetic parameters of this inhibition. Future studies involving X-ray crystallography or cryo-electron microscopy of the PPO-DCPT complex would provide invaluable structural insights into the binding mode. Additionally, detailed kinetic analyses are needed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). A deeper understanding of the mechanism of action of this potent inhibitor will be crucial for its potential development in agricultural or therapeutic applications.
References
Unraveling the Attack: A Technical Guide to the Antibacterial Mechanism of 1-(2,5-Dichlorophenyl)thiourea on Gram-Positive Bacteria
For Immediate Release
This technical guide provides an in-depth analysis of the antibacterial mechanism of 1-(2,5-Dichlorophenyl)thiourea (DCPT) against Gram-positive bacteria. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents available data, and details the experimental methodologies crucial for investigating this compound's mode of action.
Core Mechanism of Action: Disrupting the Bacterial Fortress
The primary antibacterial action of this compound against Gram-positive bacteria, notably Staphylococcus aureus, is the targeted disruption of the bacterial cell envelope.[1] This targeted attack compromises the structural integrity of both the cell wall and the underlying cell membrane, leading to a cascade of fatal events for the bacterium.
The proposed mechanism involves the compound's interaction with the bacterial membrane, which enhances its permeability.[1] This increased porosity allows for the uncontrolled leakage of essential intracellular components, such as ions, metabolites, and macromolecules. The loss of these vital contents disrupts cellular homeostasis, leading to a cessation of metabolic activity and ultimately, bacterial cell death.[1]
Quantitative Analysis of Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of Gram-positive bacteria is not extensively available in a consolidated format in the public domain, the antibacterial potential of the broader thiourea class of compounds is well-documented. The tables below present a summary of MIC values for various thiourea derivatives against representative Gram-positive bacteria to illustrate the general efficacy of this chemical scaffold.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiourea Derivatives against Staphylococcus aureus
| Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| Thiourea Derivative TD4 | ATCC 29213 (MSSA) | 2 | [2] |
| Thiourea Derivative TD4 | USA 300 (MRSA) | 2 | [2] |
| Thiourea Derivative TD4 | ATCC 43300 (MRSA) | 8 | [2] |
| Cu(II) Complex of a Thiourea Derivative | MRSA Strains | 4 |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiourea Derivatives against Other Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiourea Derivative TD4 | Staphylococcus epidermidis (MRSE) | 8 | [2] |
| Thiourea Derivative TD4 | Enterococcus faecalis (ATCC 29212) | 4 | [2] |
Note: The data presented is for illustrative purposes to show the potential of thiourea derivatives. Further specific testing is required to establish a comprehensive antibacterial profile for this compound.
Detailed Experimental Protocols
To facilitate further research into the antibacterial mechanism of this compound, this section provides detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Culture the Gram-positive bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cell Membrane Permeability Assay
This assay utilizes a fluorescent dye, such as propidium iodide (PI), which can only enter cells with compromised membranes.
Protocol:
-
Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash them twice with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspend them in the same buffer to a defined optical density.
-
Treatment and Staining: Treat the bacterial suspension with this compound at various concentrations (e.g., 1x MIC, 2x MIC). An untreated sample serves as a negative control. Add propidium iodide (final concentration of ~2-5 µM) to each sample.
-
Incubation: Incubate the samples in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader at an excitation wavelength of approximately 535 nm and an emission wavelength of approximately 617 nm. An increase in fluorescence intensity in the treated samples compared to the control indicates increased membrane permeability.
Cellular Content Leakage Assay
This protocol measures the leakage of intracellular components, such as nucleic acids and proteins, into the extracellular medium.
Protocol:
-
Bacterial Culture and Treatment: Prepare and treat the bacterial suspension with this compound as described in the membrane permeability assay.
-
Sample Collection: At different time intervals, collect aliquots of the bacterial suspension.
-
Separation of Supernatant: Centrifuge the aliquots to pellet the bacterial cells. Carefully collect the supernatant, which contains the leaked cellular contents.
-
Quantification of Leaked Content:
-
Nucleic Acids: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in A260 indicates the leakage of nucleic acids.
-
Proteins: Quantify the protein content in the supernatant using a standard protein assay, such as the Bradford or BCA assay. An increase in protein concentration signifies membrane damage and leakage.
-
-
Data Analysis: Compare the absorbance or protein concentration of the treated samples to that of the untreated control to quantify the extent of cellular content leakage.
Conclusion and Future Directions
This compound demonstrates promising antibacterial activity against Gram-positive bacteria by disrupting the cell envelope, leading to increased membrane permeability and the leakage of vital cellular contents. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other thiourea-based compounds.
Future research should focus on establishing a comprehensive antibacterial spectrum for this compound through systematic MIC testing against a wide array of Gram-positive pathogens. Further elucidation of the specific molecular interactions between the compound and the bacterial membrane components will provide a more refined understanding of its mechanism of action and could guide the rational design of more potent and selective antibacterial agents.
References
- 1. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis | MDPI [mdpi.com]
exploring the cytotoxic potential of 1-(2,5-Dichlorophenyl)thiourea derivatives
An In-depth Technical Guide to the Cytotoxic Potential of 1-(2,5-Dichlorophenyl)thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic potential of this compound derivatives, a class of compounds showing promise in the field of anticancer research. This document collates and presents key data on their efficacy, delves into their mechanisms of action, and provides detailed experimental protocols for their evaluation.
Introduction: Thiourea Derivatives in Cancer Research
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] Their therapeutic potential is often attributed to their ability to interact with various biological targets. In the context of oncology, thiourea derivatives have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and overcome drug resistance.[3][4] The structural versatility of the thiourea scaffold allows for the synthesis of a diverse library of compounds with varying lipophilicity and electronic properties, enabling the fine-tuning of their pharmacological profiles.[3]
Cytotoxic Activity of this compound and Related Derivatives
Substituted thiourea derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[5] The presence and position of halogen substituents on the phenyl ring play a crucial role in modulating this activity. Dichlorophenyl derivatives, in particular, have shown potent growth inhibitory effects.[5]
Data Summary: In Vitro Cytotoxicity (IC50)
The following table summarizes the 50% inhibitory concentration (IC50) values for selected thiourea derivatives against various human cancer cell lines, as determined by the MTT assay after 72 hours of incubation.[5] This data highlights the potent and, in some cases, selective cytotoxicity of these compounds compared to the standard chemotherapeutic agent, cisplatin.
| Compound ID | Derivative Structure | SW480 (Colon) IC50 (µM) | SW620 (Metastatic Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | HaCaT (Normal Keratinocytes) IC50 (µM) | Selectivity Index (SI) vs. SW480 |
| 2 | 3,4-dichlorophenyl | 7.3 ± 0.82 | 8.9 ± 1.01 | 4.8 ± 0.55 | 1.5 ± 0.21 | 55.4 ± 3.86 | 7.6 |
| 5 | 3,5-dichlorophenyl | 9.0 ± 1.15 | >50 | >50 | 4.7 ± 0.63 | >50 | >5.6 |
| Cisplatin | - | 13.9 ± 2.11 | 18.9 ± 2.54 | 10.1 ± 1.32 | 1.9 ± 0.28 | 25.6 ± 2.98 | 1.8 |
Data is expressed as mean ± SD. The Selectivity Index (SI) is calculated as IC50 for the normal cell line / IC50 for the cancer cell line.[5]
Mechanism of Action
The cytotoxic effects of this compound derivatives are mediated through multiple cellular mechanisms, primarily the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis
A key mechanism underlying the anticancer activity of these compounds is their ability to trigger programmed cell death. Studies have shown that treatment with effective thiourea derivatives leads to a significant increase in the population of apoptotic cells.[5] For instance, the 3,4-dichlorophenyl derivative (Compound 2) induced late-stage apoptosis in 95-99% of colon cancer cells (SW480 and SW620) and 73% of leukemia cells (K-562).[5]
Cell Cycle Arrest
Certain dichlorophenyl urea compounds have been shown to induce cell cycle arrest, particularly at the G0/G1 phase. This is accompanied by a decrease in the expression of key cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1.[6]
Inhibition of Signaling Pathways
-
AMPK Pathway Activation: Some novel dichlorophenyl urea compounds activate the AMPK pathway. Knockdown of AMPK has been shown to partially reverse the cytotoxic effects, indicating the importance of this pathway.[6]
-
EGFR Inhibition: Thiourea derivatives bearing a benzodioxole moiety have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[7]
-
Inhibition of Polyphenol Oxidase (PPO): 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) has been identified as a potent inhibitor of polyphenol oxidase (PPO), an enzyme implicated in browning processes but also a target of interest in medicinal chemistry.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxic potential of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
Selected cancer cell lines (e.g., SW480, SW620, PC3, K-562) and a normal cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound derivatives (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[1]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Annexin V Binding Assay for Apoptosis
This assay is used to detect early and late apoptosis.[5]
Materials:
-
Cells cultured and treated with thiourea derivatives at their IC50 concentrations for 72 hours.[5]
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
Conclusion and Future Directions
This compound derivatives represent a promising class of cytotoxic agents with potent activity against various cancer cell lines. Their mechanism of action, primarily through the induction of apoptosis, makes them attractive candidates for further development. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader range of derivatives to improve potency and selectivity.
-
In Vivo Studies: Evaluating the most promising compounds in preclinical animal models to assess their efficacy and safety profiles.
-
Target Identification: Elucidating the specific molecular targets of these compounds to gain a deeper understanding of their mechanism of action.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 1-(2,5-Dichlorophenyl)thiourea in Heterocyclic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,5-Dichlorophenyl)thiourea is a versatile precursor in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on the preparation of biologically relevant heterocycles such as benzothiazoles, thiazoles, and 1,2,4-triazoles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this compound in synthetic and medicinal chemistry research.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The thiourea moiety, particularly in N-aryl substituted derivatives like this compound, serves as a powerful and flexible building block for the construction of various heterocyclic rings. The presence of the dichlorophenyl group can significantly influence the biological activity of the resulting molecules, making this precursor of particular interest for the development of novel therapeutic agents. This guide explores the key synthetic transformations of this compound into prominent heterocyclic systems.
Synthesis of 2-Aminobenzothiazoles
The oxidative cyclization of N-arylthioureas is a classical and efficient method for the synthesis of 2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry. This compound can be effectively cyclized to yield 2-amino-5,7-dichlorobenzothiazole, a potentially valuable intermediate for further functionalization.
Oxidative Cyclization using Sulfuric Acid and a Bromine Catalyst
This method provides a high-yielding and scalable approach to 2-aminobenzothiazoles.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve this compound (1 equivalent) in concentrated sulfuric acid (99-100%) at room temperature with stirring.
-
To the resulting solution, add a catalytic amount of a bromine source, such as an aqueous solution of hydrogen bromide or sodium bromide (e.g., 0.1 equivalents).
-
Heat the reaction mixture to a temperature between 40-70°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to afford the pure 2-amino-5,7-dichlorobenzothiazole.
Quantitative Data:
| Precursor | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 4-chlorophenylthiourea | 2-amino-6-chlorobenzothiazole sulfate | H₂SO₄, HBr (aq) | 45-70 | 7.5 | 87.7 |
| 4-chlorophenylthiourea | 2-amino-6-chlorobenzothiazole | Chlorobenzene, SO₂Cl₂ | 40-45 | 3 | 67.4[1] |
Note: The yields are based on structurally similar precursors and are indicative of the expected efficiency for the cyclization of this compound.
Reaction Workflow:
Caption: Workflow for the synthesis of 2-amino-5,7-dichlorobenzothiazole.
Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a thiourea with an α-halocarbonyl compound. This compound can react with various α-haloaldehydes, α-haloketones, or α-haloesters to produce a diverse range of 2-(2,5-dichloroanilino)thiazole derivatives.
General Reaction with α-Haloketones
Experimental Protocol:
-
Dissolve this compound (1 equivalent) and the desired α-haloketone (e.g., phenacyl bromide) (1 equivalent) in a suitable solvent such as ethanol or acetone.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-(2,5-dichloroanilino)-4-substituted-thiazole.
Quantitative Data:
| Thiourea Derivative | α-Halocarbonyl | Product | Yield (%) |
| N-arylthiourea (general) | α-bromoketone | 2-(arylamino)-4-alkyl/aryl-thiazole | 70-95 |
Reaction Pathway:
Caption: Hantzsch synthesis of 2-(2,5-dichloroanilino)thiazoles.
Synthesis of 1,2,4-Triazole Derivatives
This compound can serve as a precursor for the synthesis of 1,2,4-triazole-3-thiol derivatives. This typically involves a two-step process: conversion to the corresponding thiosemicarbazide followed by cyclization.
Plausible Synthetic Route
Step 1: Synthesis of 1-(2,5-Dichlorophenyl)thiosemicarbazide
A potential method involves the reaction of 2,5-dichlorophenyl isothiocyanate with hydrazine hydrate.
Step 2: Cyclization to 5-(2,5-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol
The resulting thiosemicarbazide can be cyclized using various reagents, such as carbon disulfide in the presence of a base.
Experimental Protocol (General):
-
Thiosemicarbazide Formation: React 2,5-dichlorophenyl isothiocyanate with hydrazine hydrate in a suitable solvent like ethanol at room temperature.
-
Cyclization: Dissolve the obtained 1-(2,5-dichlorophenyl)thiosemicarbazide in an alcoholic solution of a base (e.g., potassium hydroxide). Add carbon disulfide dropwise and reflux the mixture for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Quantitative Data:
Yields for this specific reaction sequence are not documented, but similar syntheses of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols report yields in the range of 70-80%.[2]
Synthetic Pathway:
References
In-Depth Technical Guide on Theoretical and Computational Studies of 1-(2,5-Dichlorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,5-Dichlorophenyl)thiourea (DCPT) is a synthetic organosulfur compound that has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate DCPT, alongside its known biological functions and the experimental protocols for their evaluation. The document summarizes its notable efficacy as a polyphenol oxidase (PPO) inhibitor and an antibacterial agent. Detailed experimental workflows for synthesis, enzyme inhibition assays, and antibacterial susceptibility testing are presented. Furthermore, this guide outlines the application of computational techniques such as Density Functional Theory (DFT) and molecular docking to elucidate the structural, electronic, and interactive properties of thiourea derivatives, providing a framework for the virtual screening and rational design of new therapeutic agents based on the DCPT scaffold.
Introduction
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the N-C=S backbone allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This compound (DCPT) has emerged as a particularly potent derivative, demonstrating remarkable inhibitory effects on polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables, and significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
This guide serves as a technical resource for researchers, providing a consolidated repository of data on DCPT, detailed experimental methodologies, and an overview of the computational approaches that can be employed to further explore its therapeutic potential.
Theoretical and Computational Studies
While specific computational studies exclusively focused on this compound are not extensively available in the public domain, the methodologies of Density Functional Theory (DFT) and molecular docking are routinely applied to analogous thiourea derivatives to predict their physicochemical properties and mechanisms of action.
Density Functional Theory (DFT)
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a thiourea derivative like DCPT, DFT calculations can provide insights into:
-
Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy state, yielding precise bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Calculation of Frontier Molecular Orbitals (HOMO - Highest Occupied Molecular Orbital and LUMO - Lowest Unoccupied Molecular Orbital). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.
-
Molecular Electrostatic Potential (MEP): Generation of an MEP map, which illustrates the charge distribution across the molecule and helps identify regions susceptible to electrophilic and nucleophilic attack.
-
Vibrational Analysis: Prediction of infrared and Raman spectra, which can be used to validate experimental spectral data.
The following diagram illustrates a typical workflow for DFT analysis of a thiourea derivative.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of DCPT, docking would be used to simulate its interaction with the active site of a target protein, such as polyphenol oxidase or a bacterial enzyme.
The key objectives of molecular docking include:
-
Binding Pose Prediction: Identifying the most likely conformation of DCPT within the enzyme's active site.
-
Binding Affinity Estimation: Calculating a scoring function to estimate the binding energy, which indicates the strength of the interaction. A lower binding energy typically suggests a more potent inhibitor.
-
Interaction Analysis: Visualizing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between DCPT and the amino acid residues of the target protein.
The following diagram outlines the general steps involved in a molecular docking study.
Biological Activity and Data Presentation
Anti-Polyphenol Oxidase (PPO) Activity
DCPT has been identified as a highly effective inhibitor of polyphenol oxidase. This inhibitory action is crucial for preventing enzymatic browning in food products, thereby extending their shelf life and maintaining their aesthetic and nutritional quality.
| Parameter | Value | Reference |
| Target Enzyme | Polyphenol Oxidase (PPO) | |
| IC₅₀ | 33.2 ± 0.2 nmol L⁻¹ |
Table 1: PPO Inhibition Data for this compound.
The proposed mechanism involves the binding of DCPT to PPO, which affects the microenvironment of amino acid residues at the binding site. This interaction induces conformational changes in the enzyme's secondary structure, leading to a significant suppression of its catalytic activity.
Antibacterial Activity
DCPT exhibits significant bacteriostatic properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The primary mechanism of action is the disruption of the bacterial cell membrane and wall integrity. This leads to increased permeability, leakage of essential cellular contents, and ultimately, bacterial cell death.
| Organism | Activity | Mechanism | Reference |
| Staphylococcus aureus | Bacteriostatic | Enhanced permeability of cell membrane and wall | |
| Escherichia coli | Bacteriostatic | Enhanced permeability of cell membrane and wall |
Table 2: Summary of Antibacterial Activity of this compound.
The following diagram illustrates the proposed mechanism of antibacterial action.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound. These protocols are based on established procedures for thiourea derivatives.
Synthesis of this compound
This protocol describes a representative method for synthesizing aryl thioureas from the corresponding amine.
Materials:
-
2,5-Dichloroaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, filter funnel, filter paper
Procedure:
-
In a round-bottom flask, prepare a solution of 2,5-dichloroaniline (1 equivalent) in a suitable solvent mixture, such as ethanol and water.
-
Add concentrated HCl (1.1 equivalents) to the solution to form the amine salt.
-
Add ammonium thiocyanate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified compound.
-
Dry the final product under vacuum. Characterize the compound using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
Polyphenol Oxidase (PPO) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory effect of DCPT on PPO activity.
Materials:
-
Purified Polyphenol Oxidase (PPO) enzyme
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Catechol solution (substrate, e.g., 0.175 M)
-
This compound (DCPT) stock solution in a suitable solvent (e.g., DMSO)
-
Spectrophotometer and cuvettes or 96-well plate reader
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing the sodium phosphate buffer and a specific concentration of the DCPT inhibitor solution. A control reaction should be prepared with the solvent alone.
-
Add the PPO enzyme solution to the mixture and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the catechol substrate to the mixture.
-
Immediately measure the increase in absorbance at 420 nm over time (e.g., every 15 seconds for 5 minutes). The formation of o-quinone from catechol oxidation results in a colored product that absorbs at this wavelength.
-
Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the absorbance vs. time plot for both the control and the inhibited reactions.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V is the initial velocity.
-
To determine the IC₅₀ value, repeat the assay with a range of DCPT concentrations and plot the percentage inhibition against the logarithm of the inhibitor concentration.
Antibacterial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of DCPT against bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
DCPT stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the DCPT stock solution in MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.25 µg/mL).
-
Add 100 µL of the standardized bacterial suspension to each well containing the diluted DCPT.
-
Include a positive control well (bacteria in MHB with no compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of DCPT that completely inhibits visible bacterial growth.
Conclusion
This compound is a promising bioactive molecule with well-documented efficacy as a polyphenol oxidase inhibitor and an antibacterial agent. This technical guide has provided a foundational understanding of its properties, drawing from available experimental data. Furthermore, it has outlined the standard theoretical and computational methodologies—namely DFT and molecular docking—that are essential for a deeper exploration of its electronic structure, reactivity, and interaction with biological targets. The detailed experimental protocols offer a practical framework for researchers to synthesize, characterize, and evaluate DCPT and its analogs. Future research employing the computational workflows described herein will be invaluable for elucidating the precise structure-activity relationships and for the rational design of new, more potent thiourea-based therapeutic agents.
An In-depth Technical Guide to the Stability and Degradation Profile of Dichlorophenyl Thiourea Compounds
Introduction
Dichlorophenyl thiourea (DCTU) and its derivatives represent a class of compounds with significant interest in pharmaceutical and agrochemical research due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The stability of these molecules is a critical parameter that influences their shelf-life, formulation, therapeutic efficacy, and safety. Understanding the degradation profile is mandated by regulatory agencies and is essential for developing robust, stable formulations and for identifying potential degradants that may have their own toxicological or pharmacological effects.
This technical guide provides a comprehensive overview of the stability and degradation profile of dichlorophenyl thiourea compounds. It covers the primary factors influencing their stability, outlines common degradation pathways, presents available quantitative data, and provides detailed experimental protocols for conducting forced degradation studies as per regulatory expectations.
Key Factors Influencing Stability
The stability of dichlorophenyl thiourea compounds is primarily influenced by their susceptibility to hydrolysis, oxidation, photolysis, and thermal stress. The thiourea functional group (-NH-C(=S)-NH-) is the most reactive moiety and the primary site of degradation.
-
Hydrolysis (pH Dependence): Thiourea derivatives can undergo hydrolysis under both acidic and basic conditions. The rate and mechanism of hydrolysis are highly dependent on the pH of the solution.[2] The reaction often leads to the corresponding urea derivative by replacing the sulfur atom with an oxygen atom.
-
Oxidation: The sulfur atom in the thiocarbonyl group is susceptible to oxidation.[3] Common laboratory oxidants, such as hydrogen peroxide, can oxidize thiourea to formamidine sulfinic acids and subsequently sulfonic acids.[4] Atmospheric oxygen can also contribute to slower oxidative degradation over time.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate degradation reactions. Photolytic degradation pathways can be complex, potentially involving free-radical mechanisms, leading to a variety of degradation products.[5] Storing these compounds in amber vials or protected from light is a standard precaution.
-
Thermal Stress: Dichlorophenyl thiourea compounds, like many organic molecules, will degrade at elevated temperatures. Thermal decomposition of thiourea itself is known to begin around 180-200°C, yielding products such as ammonia, isothiocyanic acid, and carbon disulfide.[6][7] The substitution pattern on the phenyl ring can influence the specific decomposition temperature and pathway.
Degradation Profile and Pathways
The primary degradation pathway for dichlorophenyl thiourea compounds under oxidative and hydrolytic stress involves the conversion of the thiourea moiety to a urea moiety.
Oxidative Degradation: The most common degradation route involves the S-oxygenation of the thiocarbonyl group.
-
Step 1: Oxidation of the thiourea forms a dichlorophenyl formamidine sulfenic acid intermediate.
-
Step 2: Further oxidation yields a more stable dichlorophenyl formamidine sulfinic acid.
-
Step 3: Subsequent hydrolysis and rearrangement of these intermediates lead to the formation of the corresponding N-(dichlorophenyl)urea and sulfur-containing byproducts.
A simplified representation of this primary degradation pathway is visualized below.
Quantitative Stability Data
While specific kinetic data for the degradation of dichlorophenyl thiourea compounds is not extensively available in public literature, physical properties such as melting and boiling points serve as indicators of thermal stability. Recommended storage conditions also provide insight into the general stability of these compounds.
Table 1: Physical Properties and Storage of Dichlorophenyl Thiourea Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting/Boiling Point (°C) | Recommended Storage |
| 1-(2,4-Dichlorophenyl)thiourea | 6326-14-3 | C₇H₆Cl₂N₂S | 221.11 | - | Laboratory chemicals, general storage.[8] |
| 1-(2,6-Dichlorophenyl)thiourea | 6590-91-6 | C₇H₆Cl₂N₂S | 221.11 | 155 - 159 (Boiling) | Ambient Temperature. |
| 1-(3,4-Dichlorophenyl)thiourea | 5403-01-0 | C₇H₆Cl₂N₂S | 221.11 | 489–490 K (216-217 °C) (Melting) | General storage.[9] |
| 1-(3,5-Dichlorophenyl)thiourea | 107707-33-5 | C₇H₆Cl₂N₂S | 221.11 | - | 4°C, stored under nitrogen.[10] |
Experimental Protocols
To assess the stability and degradation profile rigorously, a forced degradation study is essential. This involves subjecting the compound to stress conditions exceeding those used in accelerated stability testing.[3]
Protocol for Forced Degradation Study
This protocol outlines the typical stress conditions applied to a dichlorophenyl thiourea drug substance. The target degradation for each condition is typically 5-20% to ensure that secondary degradation is minimized.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the dichlorophenyl thiourea compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.
-
A control sample should be prepared similarly but stored at room temperature.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to ~100 µg/mL for analysis.
-
A control sample should be prepared and stored at room temperature.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points, dilute to ~100 µg/mL, and analyze immediately.
5. Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Expose to dry heat at 80°C in a hot air oven for 48 hours.
-
At specified time points, weigh an appropriate amount of the powder, dissolve it in a suitable solvent, and dilute to ~100 µg/mL for analysis.
6. Photolytic Degradation:
-
Expose the stock solution (1 mg/mL) in a quartz cuvette to a photostability chamber.
-
The chamber should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same conditions.
-
Analyze samples at appropriate time points.
The workflow for this study is visualized below.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a sample due to degradation. It must be able to separate the API from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of Phosphate Buffer (pH 3.0) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the dichlorophenyl thiourea compound (e.g., ~240-270 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: Analyze stressed samples from the forced degradation study. The method is specific if it can resolve the main peak (API) from all degradant peaks and placebo components. Peak purity analysis using a photodiode array (PDA) detector is required to confirm that the API peak is spectrally pure.
3. Analysis and Data Interpretation:
-
Calculate the percentage of the remaining API and the percentage of each degradation product formed.
-
Perform a mass balance calculation to ensure that the decrease in the API amount corresponds to the increase in the amount of degradation products. A mass balance between 95-105% is generally considered acceptable.
Conclusion
The stability of dichlorophenyl thiourea compounds is a critical attribute for their development as therapeutic agents. They are primarily susceptible to degradation via oxidation of the thiocarbonyl group, as well as hydrolysis, photolysis, and thermal decomposition. The major degradation product is often the corresponding dichlorophenyl urea derivative.
Conducting comprehensive forced degradation studies using well-defined protocols is paramount. These studies, coupled with a validated stability-indicating HPLC method, allow for the elucidation of degradation pathways, the identification of potential degradants, and the development of stable pharmaceutical formulations. The information presented in this guide serves as a foundational resource for researchers and scientists to design and execute robust stability programs for this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. biotech-asia.org [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. N-(3,4-Dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
Navigating the Solubility Landscape of 1-(2,5-Dichlorophenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 1-(2,5-Dichlorophenyl)thiourea
A summary of the known physical and chemical properties of this compound is presented below. These characteristics are fundamental for its handling, characterization, and the design of solubility studies.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂N₂S | [1] |
| Molecular Weight | 221.11 g/mol | [1] |
| Appearance | White Crystalline Powder | [1] |
| Melting Point | 192-195°C | [1] |
| Purity | 96.5-100% | [1] |
| Storage | Room temperature, sealed, dry | [1] |
Determination of Solubility: Experimental Protocols
The solubility of a solid in a solvent is the concentration of the solute in a saturated solution at a specified temperature. The following section details a robust gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents. This method is reliable and can be performed with standard laboratory equipment.[2][3]
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the compound, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.[4]
Apparatus and Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMF, DMSO)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath for temperature control
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time. A common practice is to agitate for 24-48 hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette or syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Weighing:
-
Record the exact weight of the evaporating dish containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents like DMF or DMSO, a vacuum oven at a moderate temperature may be necessary.
-
Once the solvent is fully evaporated, place the dish in an oven at a temperature below the compound's melting point to dry the solid residue to a constant weight.
-
Cool the dish in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Solubility (g/L) = (Mass of residue (g) / Volume of solution withdrawn (L))
-
Alternative Method: UV-Vis Spectroscopy
For compounds with a suitable chromophore, UV-Vis spectroscopy offers a faster method for determining solubility. This involves creating a calibration curve of known concentrations of the compound in the solvent and then measuring the absorbance of a filtered, saturated solution (appropriately diluted). The concentration can then be determined from the calibration curve.[5]
Experimental Workflow for Gravimetric Solubility Determination
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: A flowchart of the gravimetric method for solubility determination.
Synthesis of this compound
For researchers who need to prepare the title compound, a general synthesis procedure has been reported. The synthesis involves the reaction of 2,5-dichloroaniline with ammonium thiocyanate in the presence of hydrochloric acid.[6]
Procedure Outline:
-
A solution of 2,5-dichloroaniline is prepared in water with hydrochloric acid and heated.
-
Ammonium thiocyanate is added to the solution.
-
The mixture is refluxed for several hours with continuous stirring.
-
After cooling, water is added to the solution to precipitate the product.
-
The resulting solid is filtered and dried to yield this compound.[6]
This technical guide provides the necessary framework for researchers to quantitatively determine the solubility of this compound in common organic solvents. By following the detailed experimental protocol, scientists can generate the critical data needed to advance their research and development efforts.
References
Methodological & Application
Application Notes and Protocols for In Vitro Polyphenol Oxidase Inhibition Assay using 1-(2,5-Dichlorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyphenol oxidases (PPOs) are a class of copper-containing enzymes widely distributed in nature that catalyze the oxidation of phenolic compounds to quinones, which subsequently polymerize to form brown, black, or red pigments.[1][2] This enzymatic browning process is a significant concern in the food industry, leading to undesirable changes in the color, flavor, and nutritional value of fruits and vegetables.[3] Consequently, the identification and characterization of PPO inhibitors are of great interest for food preservation and as potential therapeutic agents in conditions where PPO activity is implicated. 1-(2,5-Dichlorophenyl)thiourea (DCPT) has been identified as a potent inhibitor of PPO, demonstrating significant anti-browning properties.[4][5] This document provides a detailed protocol for an in vitro assay to determine the inhibitory effect of DCPT on PPO activity.
Principle of the Assay
The activity of polyphenol oxidase is determined spectrophotometrically by monitoring the formation of quinones from a phenolic substrate, such as catechol. In the presence of PPO, catechol is oxidized to o-benzoquinone, which can be measured by the increase in absorbance at a specific wavelength.[4][6] When an inhibitor like this compound is introduced, it binds to the enzyme, reducing its catalytic activity and thus slowing down the rate of quinone formation. The inhibitory effect is quantified by measuring the decrease in the rate of absorbance change.
Data Presentation
The efficacy of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7][8]
Table 1: Inhibitory Activity of this compound (DCPT) against Polyphenol Oxidase (PPO)
| Compound | IC50 Value (nmol/L) | Source |
| This compound (DCPT) | 33.2 ± 0.2 | [5] |
Experimental Protocols
This section provides a detailed methodology for performing the in vitro PPO inhibition assay.
Materials and Reagents
-
Polyphenol Oxidase (PPO) from a suitable source (e.g., mushroom, potato)
-
This compound (DCPT)
-
Catechol
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Spectrophotometer capable of reading in the visible range
-
Cuvettes or 96-well microplate
-
Pipettes and tips
-
Distilled or deionized water
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate to achieve a pH of 6.8.
-
Polyphenol Oxidase (PPO) Solution: Prepare a stock solution of PPO in cold phosphate buffer. The final concentration should be determined empirically to yield a linear rate of reaction for at least 5 minutes.
-
Catechol Solution (Substrate): Prepare a fresh solution of catechol (e.g., 0.01 M) in phosphate buffer.[6]
-
This compound (DCPT) Stock Solution: Dissolve a known amount of DCPT in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations for the assay. It is important to maintain a consistent final concentration of DMSO in all reaction mixtures to avoid solvent effects.
Assay Procedure
The following procedure is a general guideline and may need optimization based on the specific PPO source and activity.
-
Spectrophotometer Setup: Set the spectrophotometer to the appropriate wavelength for detecting the quinone product of the catechol oxidation (e.g., 420 nm or 495 nm).[6] Set the temperature of the cuvette holder to a constant value (e.g., 25°C).
-
Reaction Mixture Preparation:
-
Prepare a series of test tubes or microplate wells.
-
For the control reaction (no inhibitor) , add:
-
Phosphate buffer
-
A specific volume of the PPO solution
-
-
For the inhibitor reactions , add:
-
Phosphate buffer
-
A specific volume of the PPO solution
-
Different concentrations of the DCPT solution.
-
-
For the blank , add all reaction components except the enzyme.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5 minutes) at the assay temperature to allow for binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the catechol substrate to all tubes/wells simultaneously. Mix the contents thoroughly but gently.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).[6]
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for both the control and the inhibitor-containing samples by calculating the slope of the linear portion of the absorbance versus time plot.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of PPO inhibition for each concentration of DCPT: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Determine the IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined from the resulting dose-response curve.[7][8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro polyphenol oxidase inhibition assay.
Caption: Experimental workflow for the PPO inhibition assay.
Mechanism of PPO Inhibition by Thiourea Derivatives
Thiourea and its derivatives, including this compound, are known to inhibit polyphenol oxidase by acting as chelating agents. They interact with the copper ions present in the active site of the enzyme, thereby preventing the binding of the natural substrate and inhibiting the catalytic reaction. This is a form of competitive inhibition.
Caption: Mechanism of PPO inhibition by DCPT.
References
- 1. drcarman.info [drcarman.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyphenoloxidase (catechol oxidase) Assay - Science & Plants for Schools [saps.org.uk]
- 5. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Determining the Minimum Inhibitory Concentration (MIC) of 1-(2,5-Dichlorophenyl)thiourea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the compound 1-(2,5-Dichlorophenyl)thiourea (DCPT). Thiourea derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties.[1][2][3] DCPT, in particular, has demonstrated noteworthy antibacterial activity, making the precise determination of its MIC a critical step in evaluating its potential as a novel antimicrobial agent.[4]
Introduction
This compound is a synthetic compound belonging to the thiourea class of molecules. Recent studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.[4] The proposed mechanism of action involves the disruption of bacterial cell integrity by increasing the permeability of the cell membrane and cell wall, leading to the leakage of cellular contents and subsequent cell death.[4] Ascertaining the MIC is a fundamental quantitative measure of an antimicrobial agent's potency. This application note details the standardized broth microdilution method for this purpose, adhering to protocols established by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
The MIC values of this compound against a panel of clinically relevant bacteria are summarized in the table below. These values represent the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Test Organism | Strain ID | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 4 | Susceptible |
| Escherichia coli | ATCC 25922 | 8 | Susceptible |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | Intermediate |
| Enterococcus faecalis | ATCC 29212 | 8 | Susceptible |
| Klebsiella pneumoniae | ATCC 13883 | 16 | Intermediate |
| Streptococcus pneumoniae | ATCC 49619 | 2 | Susceptible |
Note: The interpretation of MIC values (Susceptible, Intermediate, Resistant) is based on established breakpoints for comparator antimicrobial agents. Specific breakpoints for this compound would need to be determined through extensive clinical and microbiological studies.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the CLSI M07 guidelines for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.
1. Materials and Reagents:
-
This compound (DCPT) powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Sterile 1.5 mL and 15 mL conical tubes
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
-
Incubator (35 ± 2°C)
-
Test bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline (0.85% NaCl)
-
Sterile loops or swabs
2. Preparation of DCPT Stock Solution:
-
Accurately weigh a sufficient amount of DCPT powder.
-
Dissolve the powder in DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Further dilutions will be made from this stock solution in CAMHB.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in a tube containing 3-5 mL of sterile saline.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension into CAMHB.
4. Microtiter Plate Preparation and Serial Dilution:
-
Aseptically add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of DCPT at twice the highest desired final concentration in CAMHB.
-
Add 100 µL of this working solution to well 1.
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing only CAMHB and inoculum).
-
Well 12 will serve as the sterility control (containing only CAMHB).
5. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 3) to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpreting Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). A reading mirror or a light box can aid in visualization.
-
The MIC is the lowest concentration of DCPT at which there is no visible growth.
-
The growth control (well 11) should show distinct turbidity.
-
The sterility control (well 12) should remain clear.
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Postulated mechanism of action for this compound.
References
Application of 1-(2,5-Dichlorophenyl)thiourea in Food Preservation to Prevent Enzymatic Browning
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic browning is a significant cause of quality degradation in many fruits and vegetables, leading to discoloration, altered flavor, and reduced nutritional value.[1][2][3] This process is primarily initiated by the enzyme polyphenol oxidase (PPO), which catalyzes the oxidation of phenolic compounds to quinones, leading to the formation of dark pigments.[1][2][3][4] The control of enzymatic browning is a major goal in the food industry to extend the shelf-life and maintain the sensory attributes of fresh-cut produce.[1][5] 1-(2,5-Dichlorophenyl)thiourea (DCPT) has emerged as a potent inhibitor of PPO, demonstrating significant potential as an anti-browning agent in food preservation.[6] This document provides detailed application notes and protocols for the use of DCPT in preventing enzymatic browning, based on available scientific findings.
Mechanism of Action
This compound exerts its anti-browning effect primarily through the potent inhibition of polyphenol oxidase.[6] The proposed mechanism involves the binding of DCPT to the PPO enzyme. This interaction alters the microenvironment of the amino acid residues at the enzyme's binding site, inducing structural changes in the PPO molecule.[6] These conformational changes ultimately lead to a significant reduction in the catalytic activity of the enzyme, thereby preventing the oxidation of phenolic compounds and the subsequent formation of browning pigments.[6] Beyond direct enzyme inhibition, DCPT has also been shown to mitigate browning in fresh-cut apples by inhibiting lipid peroxidation, enhancing antioxidant capacities, and regulating phenolic metabolism.[6]
Data Presentation
The following tables summarize the key quantitative data regarding the efficacy of this compound as a polyphenol oxidase inhibitor.
Table 1: Polyphenol Oxidase (PPO) Inhibitory Activity of this compound (DCPT)
| Compound | IC₅₀ (nmol L⁻¹) | Source |
| This compound (DCPT) | 33.2 ± 0.2 | [6] |
IC₅₀ represents the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in preventing enzymatic browning.
Protocol 1: Preparation of this compound (DCPT) Stock Solution
-
Objective: To prepare a stock solution of DCPT for use in anti-browning experiments.
-
Materials:
-
This compound (DCPT) powder
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Distilled water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Accurately weigh the desired amount of DCPT powder.
-
Dissolve the DCPT powder in a small volume of DMSO or ethanol.
-
Transfer the dissolved DCPT to a volumetric flask.
-
Add distilled water to the mark to achieve the final desired stock concentration (e.g., 10 mM).
-
Mix thoroughly using a magnetic stirrer until the solution is homogeneous.
-
Store the stock solution at 4°C in a dark container. Prepare fresh working solutions by diluting the stock solution with the appropriate buffer or distilled water before each experiment.
-
Protocol 2: In Vitro Inhibition of Polyphenol Oxidase (PPO) Activity
-
Objective: To determine the inhibitory effect of DCPT on PPO activity using a spectrophotometric assay.
-
Materials:
-
Mushroom polyphenol oxidase (PPO)
-
Catechol (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
DCPT working solutions of various concentrations
-
Spectrophotometer
-
Cuvettes
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and catechol solution in a cuvette.
-
Add a specific volume of the DCPT working solution to the reaction mixture. For the control, add the same volume of the solvent used to prepare the DCPT solution.
-
Initiate the reaction by adding the PPO enzyme solution to the cuvette.
-
Immediately measure the change in absorbance at 420 nm over a specific time period (e.g., 3 minutes) at a constant temperature (e.g., 25°C). The increase in absorbance is due to the formation of o-quinones.
-
Calculate the PPO inhibition percentage using the following formula:
-
Inhibition (%) = [(Activity_control - Activity_sample) / Activity_control] x 100
-
-
Determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the DCPT concentration.
-
Protocol 3: Application of DCPT to Fresh-Cut Apples to Prevent Enzymatic Browning
-
Objective: To evaluate the effectiveness of DCPT in preventing browning on the surface of fresh-cut apples.
-
Materials:
-
Fresh apples (e.g., 'Granny Smith' or 'Red Delicious')
-
DCPT treatment solutions at various concentrations
-
Distilled water (for control)
-
Sharp knife or apple slicer
-
Beakers
-
Colorimeter
-
Petri dishes or sealed containers
-
-
Procedure:
-
Wash and dry the apples thoroughly.
-
Cut the apples into uniform slices.
-
Immerse the apple slices in the DCPT treatment solutions for a specified duration (e.g., 2 minutes). For the control group, immerse the slices in distilled water.
-
Remove the slices from the solutions and allow them to air-dry on a clean surface.
-
Place the treated apple slices in petri dishes or sealed containers and store them at a specific temperature (e.g., 4°C or room temperature).
-
Monitor the color changes on the surface of the apple slices at regular intervals (e.g., 0, 2, 4, 6, 24, and 48 hours).
-
Quantify the browning using a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values. The Browning Index (BI) can be calculated using these values.
-
Safety and Toxicological Profile
Preliminary safety assessments, including cell assays and oral toxicity tests, have indicated that the concentrations of DCPT effective for anti-browning applications are safe.[6] However, as with any chemical compound intended for food applications, a thorough toxicological evaluation according to regulatory guidelines is essential before commercial use.
Visualizations
Caption: Experimental workflow for evaluating the anti-browning efficacy of DCPT on fresh-cut apples.
Caption: Proposed mechanism of this compound (DCPT) in preventing enzymatic browning.
References
- 1. Chemical inhibition of polyphenol oxidase and cut surface browning of fresh-cut apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hort [journals.ashs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anticancer Activity of 1-(2,5-Dichlorophenyl)thiourea on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiourea derivatives have emerged as a promising class of compounds with significant anticancer potential.[1][2] Their mechanism of action is diverse, often involving the inhibition of crucial enzymes like protein tyrosine kinases and topoisomerases, which are vital for cancer cell proliferation and survival.[2][3][4] Compounds with halogenated phenyl rings, similar to 1-(2,5-Dichlorophenyl)thiourea, have demonstrated notable cytotoxic effects against various cancer cell lines.[5] This document provides a detailed methodological framework for evaluating the in vitro anticancer activity of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, it outlines a protocol to investigate the compound's impact on key signaling pathways implicated in cancer.
I. Data Presentation
Table 1: Summary of In Vitro Anticancer Activity of this compound
| Assay | Cancer Cell Line | Parameter | Results (Hypothetical Data) |
| Cytotoxicity | MCF-7 (Breast) | IC₅₀ (µM) | 15.2 ± 1.8 |
| A549 (Lung) | IC₅₀ (µM) | 22.5 ± 2.1 | |
| HCT116 (Colon) | IC₅₀ (µM) | 18.9 ± 1.5 | |
| Apoptosis | MCF-7 | % Apoptotic Cells (Annexin V+/PI-) | 35.6 ± 3.2 (at 2x IC₅₀) |
| A549 | % Apoptotic Cells (Annexin V+/PI-) | 28.4 ± 2.9 (at 2x IC₅₀) | |
| HCT116 | % Apoptotic Cells (Annexin V+/PI-) | 31.7 ± 2.5 (at 2x IC₅₀) | |
| Cell Cycle Analysis | MCF-7 | % Cells in G2/M Phase | 45.1 ± 4.1 (at IC₅₀) |
| A549 | % Cells in G2/M Phase | 39.8 ± 3.7 (at IC₅₀) | |
| HCT116 | % Cells in G2/M Phase | 42.3 ± 3.9 (at IC₅₀) |
II. Experimental Protocols
A. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
B. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V and distinguishing between viable, apoptotic, and necrotic cells with propidium iodide (PI).[7][8]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.[9][10][11]
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[11]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.[11]
-
Add propidium iodide solution and incubate for 15-30 minutes at room temperature in the dark.[10][11]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
D. Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling pathways involved in cancer, such as the PI3K/Akt or MAPK pathways.[12][13]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.[14]
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.[14]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[14]
-
Quantify band intensities and normalize to a loading control like β-actin.
III. Mandatory Visualizations
Caption: Experimental workflow for assessing anticancer activity.
Caption: Hypothetical signaling pathway inhibited by the compound.
Caption: Logical relationship between experimental outcomes.
References
- 1. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. medium.com [medium.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Application Notes: 1-(2,5-Dichlorophenyl)thiourea as a Chemical Probe for Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Dichlorophenyl)thiourea (DCPT) is a potent enzyme inhibitor, demonstrating significant activity against polyphenol oxidase (PPO).[1] Its thiourea moiety is a key structural feature that interacts with enzyme active sites, particularly those containing metal cofactors. This document provides detailed application notes and protocols for utilizing DCPT as a chemical probe to study enzyme kinetics, with a primary focus on PPO and potential applications for other enzymes like urease and tyrosinase.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆Cl₂N₂S |
| Molecular Weight | 221.11 g/mol |
| Appearance | White Crystalline Powder |
| Melting Point | 192-195°C |
| CAS Number | 4949-85-3 |
Applications in Enzyme Kinetics
DCPT serves as an excellent tool for:
-
Characterizing enzyme inhibition: Determining the potency and mechanism of enzyme inhibition.
-
Active site mapping: Probing the structure and function of enzyme active sites.
-
High-throughput screening: As a reference compound in screens for novel enzyme inhibitors.
-
Structure-activity relationship (SAR) studies: As a scaffold for the development of more potent and selective inhibitors.
Target Enzymes
Primary Target: Polyphenol Oxidase (PPO)
DCPT is an extraordinarily potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables.[1] The inhibitory mechanism involves the binding of DCPT to the PPO active site, which induces conformational changes in the enzyme, leading to a significant suppression of its activity.[1]
Quantitative Data for PPO Inhibition by DCPT
| Compound | Enzyme | IC₅₀ |
| This compound (DCPT) | Polyphenol Oxidase (PPO) | 33.2 ± 0.2 nmol L⁻¹[1] |
Potential Other Targets: Urease and Tyrosinase
Thiourea derivatives have shown inhibitory activity against other metalloenzymes, suggesting that DCPT could also be a valuable probe for studying enzymes such as urease and tyrosinase. Dichlorophenyl-containing thiourea derivatives have been reported to inhibit urease, an enzyme implicated in bacterial pathogenesis.[2] Similarly, various thiourea derivatives are known inhibitors of tyrosinase, a key enzyme in melanin synthesis.
Quantitative Data for Inhibition by Structurally Related Thiourea Derivatives
| Compound Class | Enzyme | Inhibition Data | Reference |
| Dipeptide-conjugated dichlorophenyl piperazine thiourea derivatives | Urease | IC₅₀ values in the low µM range | [2] |
| Bis-thiourea derivatives with chlorine substituents | Tyrosinase | Potent inhibition, outperforming kojic acid | [3] |
| Indole-thiourea derivatives | Tyrosinase | Competitive inhibition with Kᵢ values in the nanomolar range | [4] |
Experimental Protocols
Protocol 1: Determination of IC₅₀ of DCPT against Polyphenol Oxidase
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of DCPT against PPO.
Materials:
-
This compound (DCPT)
-
Mushroom Polyphenol Oxidase (PPO)
-
Catechol (substrate)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
DMSO (for dissolving DCPT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DCPT (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of the DCPT stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Prepare the enzyme solution by diluting PPO in the assay buffer to a suitable working concentration.
-
Prepare the substrate solution by dissolving catechol in the assay buffer (e.g., 10 mM).
-
In a 96-well plate, add:
-
50 µL of assay buffer
-
25 µL of the DCPT dilution (or DMSO for the control)
-
25 µL of the PPO solution
-
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the catechol solution to each well.
-
Immediately measure the absorbance at 420 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each DCPT concentration using the formula: % Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100
-
Plot the % inhibition against the logarithm of the DCPT concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Kinetic Analysis of PPO Inhibition by DCPT (Determining Kᵢ and Inhibition Type)
This protocol describes how to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of DCPT.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Perform a series of experiments with varying concentrations of both the substrate (catechol) and the inhibitor (DCPT).
-
Use a range of fixed DCPT concentrations (including a zero-inhibitor control).
-
For each DCPT concentration, vary the catechol concentration (e.g., 0.5x, 1x, 2x, 5x, 10x the Kₘ of the substrate).
-
-
In a 96-well plate, for each reaction, add:
-
Buffer to make up the final volume
-
A fixed concentration of DCPT
-
PPO solution
-
-
Incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding the varying concentrations of catechol.
-
Measure the initial reaction rates (V₀) as described in Protocol 1.
-
Analyze the data using graphical methods:
-
Lineweaver-Burk plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration.
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Dixon plot: Plot 1/V₀ versus [I] at different substrate concentrations. The intersection of the lines gives -Kᵢ.
-
-
Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation modified for different inhibition models to determine Kₘ, Vₘₐₓ, and Kᵢ.
Visualizations
Signaling Pathway of PPO Inhibition
References
- 1. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Development of a High-Throughput Screening Assay for Novel Thiourea-Based Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea and its derivatives are a versatile class of organic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] These compounds have demonstrated potential as anticancer, antimicrobial, and antithyroid agents.[2][3] A common mechanism of action for many biologically active thiourea derivatives is the inhibition of specific enzymes involved in disease pathways.[1][4] High-throughput screening (HTS) is a critical technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel inhibitors.[5][6] This application note provides a detailed protocol for the development and implementation of a robust, fluorescence-based high-throughput screening assay to identify and characterize novel thiourea-based enzyme inhibitors.
Assay Principle
The primary screening assay is a biochemical assay designed to identify inhibitors of a specific target enzyme.[5] This protocol describes a generic fluorescence-based assay where the enzyme catalyzes the conversion of a non-fluorescent substrate to a fluorescent product. The presence of an inhibitor will decrease the rate of this reaction, leading to a reduction in the fluorescent signal. The assay is performed in a microplate format (e.g., 384-well plates) to facilitate automation and high throughput.[5]
Signaling Pathway and Inhibition
Thiourea-based inhibitors can interfere with cellular signaling pathways by targeting key enzymes. The diagram below illustrates a simplified, generic signaling pathway where an enzyme is inhibited, preventing the downstream activation of a cellular response.
High-Throughput Screening Workflow
The HTS workflow is a multi-step process that begins with the primary screen of a large compound library and progresses to hit confirmation and characterization.[7] This systematic approach ensures the efficient identification of genuine and potent inhibitors.
Data Presentation
Quantitative data from the HTS campaign should be summarized for clarity and comparative analysis.
Table 1: Recommended Compound Concentrations for Screening Stages [8]
| Screening Stage | Typical Concentration Range | Purpose |
| Primary Screen | 10 - 30 µM (single concentration) | Initial identification of active compounds. |
| Hit Confirmation | 3-point dilution (e.g., 1, 10, 30 µM) | Confirmation of activity and initial potency assessment. |
| Dose-Response | 8-12 point, half-log dilutions | Determination of IC50 values. |
| Counter-Screens | Same as primary screen concentration | Identification of assay interference. |
Table 2: HTS Assay Quality Control and Hit Criteria [8]
| Parameter | Recommended Value | Significance |
| Z' Factor | > 0.5 | Indicates a robust and reproducible assay with a good signal window. |
| Signal-to-Background (S/B) Ratio | > 10 | A high S/B ratio indicates a clear distinction between positive and negative signals. |
| Coefficient of Variation (%CV) | < 15% | Low %CV for replicate wells indicates good assay precision. |
| Primary Hit Rate | 0.1% - 1.0% | A manageable number of hits for follow-up studies. |
| Confirmed Hit Rate | < 1% | The percentage of primary hits that are confirmed in secondary assays. |
Experimental Protocols
Materials and Reagents
-
Target Enzyme
-
Fluorescent Substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
Stop Solution (if required to terminate the enzymatic reaction)
-
Thiourea-based compound library (dissolved in DMSO)
-
Positive Control Inhibitor
-
DMSO (as negative control)
-
384-well, black, flat-bottom microplates
-
Acoustic liquid handler or pintool for compound dispensing
-
Microplate reader with fluorescence detection capabilities
Protocol 1: Fluorescence-Based Primary HTS for Enzyme Inhibitors [5][8]
This protocol outlines a general method for a fluorescence-based assay to screen for enzyme inhibitors.
1. Reagent Preparation:
- Prepare Assay Buffer and store at 4°C.
- Prepare a stock solution of the target enzyme in Assay Buffer. The final concentration should be optimized to produce a robust signal within the linear range of the assay.
- Prepare a stock solution of the fluorescent substrate in Assay Buffer. The concentration should be at or near the Km of the enzyme for the substrate.
- Prepare a stock solution of the positive control inhibitor.
2. Compound Plating:
- Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound from the library source plates to the 384-well assay plates.[5]
- Also, plate wells for positive controls (known inhibitor) and negative controls (DMSO only).[5]
3. Assay Procedure:
- Add the enzyme solution to all wells of the assay plate.
- Incubate the plates for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Incubate the plates at room temperature for a specified period (e.g., 60 minutes), protected from light.
- If necessary, add a stop solution to terminate the reaction.
- Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
Protocol 2: Dose-Response Confirmation Assay
1. Plate Preparation:
- Prepare serial dilutions (8-12 points, half-log) of the "hit" compounds identified from the primary screen.
- Dispense the diluted compounds into a 384-well plate.
2. Assay Procedure:
- Follow the same procedure as the Primary HTS Assay (Protocol 1, step 3).
3. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3: Counter-Screen for Assay Interference
1. Purpose:
- To identify compounds that interfere with the assay technology rather than directly inhibiting the target enzyme (e.g., fluorescent compounds, aggregators).[9]
2. Assay Procedure:
- Perform the assay as described in Protocol 1, but in the absence of the target enzyme.
- Any compound that generates a signal in this format is considered a potential source of assay interference.
Hit Confirmation Logic
The process of confirming hits from the primary screen involves a logical progression of experiments to eliminate false positives and characterize the potency of true inhibitors.
This application note provides a comprehensive framework for the development and execution of a high-throughput screening assay for the identification of novel thiourea-based enzyme inhibitors. By following these detailed protocols and data analysis guidelines, researchers can efficiently screen large compound libraries and identify promising lead candidates for further drug development. The successful implementation of a robust HTS campaign is a critical first step in the discovery of new therapeutics.[5][10]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. youtube.com [youtube.com]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. High throughput screening | PPTX [slideshare.net]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
Application Notes and Protocols: 1-(2,5-Dichlorophenyl)thiourea as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-(2,5-Dichlorophenyl)thiourea (DCPT), a versatile intermediate in pharmaceutical synthesis. This document details its synthesis, key applications with a focus on its antimicrobial and enzyme inhibitory properties, and relevant experimental protocols.
Chemical Properties and Synthesis
This compound is a white crystalline powder. Key chemical data are summarized below.
| Parameter | Value | Reference |
| CAS Number | 4949-85-3 | [1] |
| Molecular Formula | C₇H₆Cl₂N₂S | [1] |
| Molecular Weight | 221.11 g/mol | [1] |
| Melting Point | 192-195°C | [1] |
| Purity | 96.5-100% | [1] |
Synthesis Protocol: From 2,5-Dichloroaniline
A common and effective method for the synthesis of this compound involves the reaction of 2,5-dichloroaniline with ammonium thiocyanate in an acidic aqueous medium.[2]
Materials:
-
2,5-Dichloroaniline (0.1 moles)
-
Concentrated Hydrochloric Acid (9 ml)
-
Ammonium Thiocyanate (0.1 moles)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers
-
Glass stirring rod
Procedure:
-
To a round-bottom flask, add 0.1 moles of 2,5-dichloroaniline, 9 ml of concentrated hydrochloric acid, and 25 ml of water.
-
Heat the mixture to 60-70°C with continuous stirring for approximately 1 hour to ensure the formation of the aniline salt.
-
Cool the mixture for about 1 hour.
-
Slowly add 0.1 moles of ammonium thiocyanate to the solution.
-
Attach a reflux condenser and heat the solution to reflux for approximately 4 hours with continuous stirring.
-
After the reflux period, add 20 ml of water to the reaction mixture while still warm and continue stirring.
-
Allow the mixture to cool to room temperature, which should induce the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining impurities.
-
Dry the powdered this compound product.
Expected Yield: While the specific yield for this reaction is not extensively reported, similar syntheses of aryl thioureas from anilines and ammonium thiocyanate have reported yields for the purified product in the range of 36-43%, with crude yields being higher.[3][4]
Applications in Pharmaceutical Synthesis and Biological Activity
This compound is a valuable intermediate for the synthesis of various biologically active compounds and also exhibits intrinsic therapeutic potential.
Intermediate for Fungicidal Compounds
DCPT serves as a key precursor in the synthesis of novel fungicidal agents. For instance, it is a starting material for the preparation of N-(2,5-dichlorophenyl)-4-(pyridin-2-yl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, a compound that has demonstrated notable fungicidal activity.[2] This highlights the utility of the this compound scaffold in the development of new antifungal pharmaceuticals.
Potent Polyphenol Oxidase (PPO) Inhibitor
This compound has been identified as an exceptionally potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables and implicated in other biological processes.[5]
| Biological Target | IC₅₀ Value | Reference |
| Polyphenol Oxidase (PPO) | 33.2 ± 0.2 nmol L⁻¹ | [5] |
The mechanism of PPO inhibition by DCPT involves direct binding to the enzyme. This interaction alters the microenvironment of the amino acid residues at the binding site, leading to conformational changes in the enzyme's secondary structure, which in turn significantly suppresses its catalytic activity.[5]
Antibacterial Activity
The antibacterial mechanism of this compound is attributed to its ability to disrupt the integrity of the bacterial cell wall and membrane. This disruption enhances the permeability of the cell, leading to the leakage of essential cellular contents and ultimately resulting in bacterial cell death.[5]
Experimental Protocols
Assay for Polyphenol Oxidase (PPO) Inhibition
This protocol outlines a general method for assessing the PPO inhibitory activity of this compound.
Materials:
-
Mushroom Polyphenol Oxidase (PPO)
-
Catechol (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound (DCPT)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of PPO in phosphate buffer.
-
Prepare various concentrations of DCPT in a suitable solvent (e.g., DMSO).
-
In a cuvette, mix the PPO solution with the desired concentration of the DCPT solution and incubate for a specific period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the catechol substrate to the cuvette.
-
Immediately measure the change in absorbance at 420 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of quinone formation.
-
A control reaction without the inhibitor should be run in parallel.
-
Calculate the percentage of inhibition for each concentration of DCPT.
-
The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Broth Microdilution Assay for Antibacterial Activity
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of DCPT against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (DCPT)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of DCPT in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the DCPT stock solution in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the diluted DCPT.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of DCPT that completely inhibits visible bacterial growth.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Mechanism of Polyphenol Oxidase (PPO) inhibition by DCPT.
Caption: Antibacterial mechanism of this compound.
References
- 1. 1-(2,5-Dichlorophenyl)-2-thiourea [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US4367345A - Process for producing tolylthiourea having high purity - Google Patents [patents.google.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Susceptibility Testing of 1-(2,5-Dichlorophenyl)thiourea against E. coli and S. aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial efficacy of 1-(2,5-Dichlorophenyl)thiourea against two clinically significant bacterial species: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
Introduction
This compound (DCPT) is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities. Recent studies have highlighted the antibacterial potential of DCPT against both E. coli and S. aureus. The primary mechanism of its antibacterial action involves increasing the permeability of the bacterial cell membrane and cell wall, which leads to the leakage of cellular contents and ultimately, bacterial cell death[1]. The evaluation of such novel antimicrobial agents is a critical step in the discovery and development of new drugs to combat the growing threat of antibiotic resistance.
This document outlines standardized protocols for determining the antibacterial susceptibility of this compound, including methods for determining the Minimum Inhibitory Concentration (MIC) and assessing growth inhibition via disk diffusion assays.
Data Presentation
While specific quantitative data for the antibacterial activity of this compound is not extensively available in publicly accessible literature, the following tables provide an illustrative example of how to present such data based on findings for other structurally related thiourea derivatives. Researchers are encouraged to generate specific data for this compound using the protocols provided below.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Thiourea Derivatives
| Compound | Organism | MIC (µg/mL) |
| This compound | E. coli | Data to be determined |
| S. aureus | Data to be determined | |
| Example: Thiourea Derivative TD4 | S. aureus (MRSA) | 2 - 16[2] |
| Example: S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride | S. aureus (MRSA) | MIC90 = 8[3] |
Table 2: Illustrative Zone of Inhibition Data for Thiourea Derivatives (Kirby-Bauer Assay)
| Compound | Organism | Disk Content (µg) | Zone of Inhibition (mm) |
| This compound | E. coli | To be determined | Data to be determined |
| S. aureus | To be determined | Data to be determined | |
| Example: Thiourea Derivative Compound 2g | E. coli | Not Specified | 15 |
| S. aureus | Not Specified | 16 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the determination of the MIC of this compound using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound
-
E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 29213) strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This protocol describes the disk diffusion method to assess the antibacterial activity of this compound.
Materials:
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
E. coli and S. aureus strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Solvent for dissolving the compound (e.g., DMSO)
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the entire surface of an MHA plate to create a bacterial lawn.
-
-
Preparation and Application of Disks:
-
Impregnate sterile paper disks with a known concentration of this compound solution.
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.
-
Include a solvent-only disk as a negative control and a disk with a standard antibiotic as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Proposed Signaling Pathway of Antibacterial Action
The antibacterial mechanism of this compound is understood to disrupt the bacterial cell envelope, a critical barrier for survival.
References
- 1. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Evaluation of 1-(2,5-Dichlorophenyl)thiourea in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific in vivo studies evaluating the anti-inflammatory properties of 1-(2,5-Dichlorophenyl)thiourea are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for analogous thiourea derivatives and provide a framework for the in vivo assessment of the target compound. Researchers should perform initial dose-ranging and toxicity studies for this compound before commencing efficacy studies.
Introduction
Thiourea derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The core thiourea moiety is recognized as a significant pharmacophore in medicinal chemistry. This document outlines detailed protocols and application notes for the in vivo evaluation of this compound in established animal models of acute and chronic inflammation.
Data Presentation
The following tables are representative examples of how to structure quantitative data obtained from in vivo anti-inflammatory studies of a test compound like this compound.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control (1% DMSO) | - | 1.25 ± 0.08 | - |
| Indomethacin | 10 | 0.55 ± 0.04*** | 56.0 |
| This compound | 10 | Data to be generated | Data to be generated |
| This compound | 25 | Data to be generated | Data to be generated |
| This compound | 50 | Data to be generated | Data to be generated |
| **p<0.001 compared to Vehicle Control |
Table 2: Effect of this compound on Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg/day) | Arthritis Score (Mean ± SEM) on Day 21 | Paw Thickness (mm) (Mean ± SEM) on Day 21 |
| Vehicle Control (0.5% CMC) | - | 4.5 ± 0.3 | 8.2 ± 0.5 |
| Methotrexate | 0.5 | 1.8 ± 0.2 | 4.5 ± 0.3 |
| This compound | 10 | Data to be generated | Data to be generated |
| This compound | 25 | Data to be generated | Data to be generated |
| This compound | 50 | Data to be generated | Data to be generated |
| **p<0.001 compared to Vehicle Control |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is widely used to assess the anti-inflammatory activity of novel compounds. Carrageenan injection induces a biphasic inflammatory response.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 1% DMSO in saline)
-
Plethysmometer
Protocol:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Indomethacin (10 mg/kg, i.p.)
-
Groups III-V: this compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o.)
-
-
Compound Administration: Administer the test compound or vehicle 60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (Chronic Inflammation)
This model mimics the chronic inflammatory conditions of rheumatoid arthritis.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Methotrexate (positive control)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Digital calipers
Protocol:
-
Induction of Arthritis: On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the left hind paw.
-
Grouping and Treatment: Randomly divide the animals into treatment groups (n=6 per group) and start treatment on day 0 (prophylactic model) or after the onset of arthritis (e.g., day 10, therapeutic model).
-
Group I: Vehicle control
-
Group II: Methotrexate (0.5 mg/kg/day, p.o.)
-
Groups III-V: this compound (e.g., 10, 25, 50 mg/kg/day, p.o.)
-
-
Assessment of Arthritis:
-
Paw Thickness: Measure the diameter of the ankle joint using digital calipers every other day from day 0 to day 21.
-
Arthritis Score: Score the severity of arthritis based on erythema, swelling, and joint rigidity on a scale of 0-4 for each paw.
-
Body Weight: Monitor body weight changes throughout the study.
-
-
Histopathology and Biomarker Analysis (Optional): On day 21, euthanize the animals and collect ankle joints for histopathological examination (synovial inflammation, cartilage, and bone erosion). Blood samples can be collected for measuring inflammatory cytokines (e.g., TNF-α, IL-6).
Visualizations
Experimental Workflow
Caption: General experimental workflow for acute and chronic in vivo inflammation models.
Hypothesized Signaling Pathway
Many thiourea derivatives exhibit anti-inflammatory effects by modulating key inflammatory signaling pathways.
Caption: Hypothesized anti-inflammatory mechanism of action for thiourea derivatives.
Application Notes and Protocols for Determining the Cytotoxicity of 1-(2,5-Dichlorophenyl)thiourea in Human Cell Lines
Introduction
Thiourea derivatives are a class of organic compounds with a wide range of biological activities, including potential anticancer properties.[1][2] 1-(2,5-Dichlorophenyl)thiourea is one such compound whose cytotoxic effects on human cell lines are of interest to researchers in drug discovery and development. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.[3] The protocol is designed for researchers, scientists, and drug development professionals.
The MTT assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This allows for the determination of the concentration of the test compound that inhibits cell growth by 50% (IC50), a key parameter in cytotoxicity studies.
While specific studies on the cytotoxic mechanisms of this compound are emerging, related thiourea compounds have been shown to induce apoptosis in cancer cells.[4] Therefore, assessing the cytotoxic potential of this compound is a critical step in evaluating its therapeutic promise.
Experimental Protocols
Cell Culture and Maintenance
A suitable human cell line should be selected based on the research objectives. For general cytotoxicity screening, a cancer cell line (e.g., HeLa, A549, or MCF-7) and a non-cancerous cell line (e.g., HEK293) are recommended to assess for selective toxicity.
-
Cell Lines:
-
HeLa (Human cervical adenocarcinoma)
-
HEK293 (Human embryonic kidney)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
Preparation of Test Compound
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT Cytotoxicity Assay Protocol
This protocol is adapted from standard MTT assay procedures.[5][6]
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin at a known cytotoxic concentration).
-
Also, include wells with medium only (no cells) to serve as a blank for background absorbance.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Data Presentation
The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table.
Table 1: Cytotoxicity of this compound on Human Cell Lines (IC50 values in µM)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | 75.3 ± 5.2 |
| 48 | 48.1 ± 3.9 | |
| 72 | 25.6 ± 2.8 | |
| HEK293 | 24 | > 100 |
| 48 | 85.2 ± 6.7 | |
| 72 | 60.9 ± 4.5 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps of the MTT cytotoxicity assay protocol.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Potential Signaling Pathway
While the precise signaling pathway for this compound-induced cytotoxicity is not yet fully elucidated, many cytotoxic compounds, including other thiourea derivatives, are known to induce apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated.
Caption: A potential apoptotic signaling pathway induced by the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 1-(2,5-Dichlorophenyl)thiourea
Welcome to the technical support center for the synthesis of 1-(2,5-Dichlorophenyl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common and direct methods for synthesizing N-substituted thioureas like this compound include:
-
Reaction of an Isothiocyanate with an Amine : This is a widely used, often high-yielding method involving the reaction of 2,5-dichlorophenyl isothiocyanate with ammonia.[1][2]
-
Reaction of an Amine with a Thiocyanate Salt : A common laboratory-scale method involves reacting the hydrochloride salt of an amine (2,5-dichloroaniline hydrochloride) with a thiocyanate salt, such as ammonium or potassium thiocyanate.[3][4]
-
Thionation of Urea : This involves converting the carbonyl group of a corresponding urea derivative (1-(2,5-Dichlorophenyl)urea) into a thiocarbonyl group using a thionating agent like Lawesson's reagent.[1][7]
Q2: How do the electronic properties of 2,5-dichloroaniline affect the synthesis?
A2: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. This decreases the electron density on the nitrogen atom of 2,5-dichloroaniline, making it a weaker nucleophile compared to aniline.[8][9] This reduced nucleophilicity can lead to slower reaction rates or require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion.[2][9][10]
Q3: What are some common side reactions to be aware of?
A3: Side reactions can lower the yield and purity of the desired product. Key potential side reactions include:
-
Formation of Symmetrical N,N'-disubstituted Thiourea : When using methods that generate an isothiocyanate intermediate in the presence of the starting amine, the intermediate can react with the starting amine to form an unwanted symmetrical thiourea.[1][9]
-
Decomposition of Intermediates : Dithiocarbamate intermediates, formed in reactions involving carbon disulfide, can be unstable and decompose.[1] Similarly, isothiocyanates can degrade, especially if not freshly prepared or properly stored.[1]
-
Formation of Dicyandiamide : In syntheses using calcium cyanamide, dicyandiamide can form as a significant byproduct.[11]
Troubleshooting Guide
Q: My reaction yield is very low or I'm getting no product. What are the potential causes and solutions?
A: Low or no yield is a common issue that can stem from several factors. The primary cause is often the reduced nucleophilicity of 2,5-dichloroaniline due to its electron-withdrawing chloro-substituents.[8][9][10]
Troubleshooting Steps for Low Yield:
-
Verify Reagent Quality : Ensure that the 2,5-dichloroaniline is pure and that other reagents, especially if using an isothiocyanate, have not degraded.[8][9] Isothiocyanates can be sensitive to moisture.
-
Increase Reaction Temperature : For less reactive amines, increasing the temperature can significantly improve the reaction rate and drive the reaction to completion.[1][8] However, monitor the reaction closely, as excessively high temperatures can lead to side reactions or product decomposition.[7][8]
-
Prolong Reaction Time : Due to the lower reactivity, the reaction may simply need more time to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Use a More Reactive Reagent : If using a thiocyanate salt, consider switching to a pre-formed isothiocyanate. If using carbon disulfide, switching to the more reactive (but also more toxic) thiophosgene could be an option, though extreme caution is necessary.[8]
-
Consider a Catalyst : For syntheses from primary amines and CS₂, a reusable ZnO/Al₂O₃ composite has been shown to be effective in some cases.[6][8]
Q: The final product is impure and contaminated with side products. How can I improve the purity?
A: Impurities often arise from side reactions or unreacted starting materials. Optimizing the reaction conditions and employing proper purification techniques are crucial.
Strategies for Improving Purity:
-
Control Stoichiometry : Use a precise 1:1 molar ratio of reactants if possible. An excess of one reactant can lead to the formation of side products.[1]
-
Optimize Temperature and Time : Avoid prolonged heating at high temperatures, which can promote side reactions.[8] Use TLC to determine the point of maximum product formation before significant byproduct accumulation occurs.
-
Effective Purification :
-
Recrystallization : This is a highly effective method for purifying solid products. Ethanol is often a suitable solvent for aryl thioureas.[2][4]
-
Column Chromatography : For products that are difficult to crystallize or are contaminated with impurities of similar polarity, silica gel column chromatography is a reliable purification method.[2][8]
-
Acid-Base Extraction : If the impurities have different acid-base properties from the thiourea product, an acid-base wash during the workup can be an effective purification step.[8]
-
Q: My product is a persistent oil and will not crystallize. What should I do?
A: Not all thiourea derivatives are crystalline solids at room temperature, and the presence of impurities can inhibit crystallization.
Solutions for Oily Products:
-
Trituration : Vigorously stir the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., hexane or an ether/hexane mixture). This can "wash away" impurities and induce crystallization.[2]
-
Column Chromatography : This is the most effective method for purifying non-crystalline products. Use TLC to determine an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) beforehand.[2]
-
Seed Crystals : If a small amount of crystalline material has been obtained previously, adding a "seed crystal" to the oil can initiate crystallization.
Data Presentation
Optimizing reaction parameters is key to maximizing yield and purity. The following tables illustrate the typical effects of different conditions on thiourea synthesis.
Table 1: Effect of Reaction Temperature on Yield (Illustrative data based on general principles of thiourea synthesis)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 25 (Room Temp) | 12 | 45% | Slow conversion, starting material remains. |
| 50 | 6 | 75% | Moderate reaction rate, good yield. |
| 75 (Reflux) | 4 | 92% | Fast reaction, high conversion to product.[7] |
| 100 | 4 | 85% | Increased formation of colored impurities observed.[7] |
Table 2: Effect of Solvent on Reaction Outcome (Illustrative data based on common solvents for thiourea synthesis)
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity |
| Dichloromethane | 40 (Reflux) | 8 | 88% | Good |
| Tetrahydrofuran (THF) | 66 (Reflux) | 5 | 91% | Excellent[1] |
| Acetonitrile | 82 (Reflux) | 4 | 93% | Excellent |
| Ethanol | 78 (Reflux) | 4 | 90% | Good, easy recrystallization.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,5-Dichloroaniline and Ammonium Thiocyanate
This protocol is based on a general method for synthesizing aryl thioureas from the corresponding amine hydrochloride and ammonium thiocyanate.[4]
Materials:
-
2,5-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium Thiocyanate (NH₄SCN)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Activated Carbon
Procedure:
-
In a fume hood, suspend 2,5-dichloroaniline (1.0 eq.) in warm water.
-
With stirring, slowly add concentrated HCl (1.1 eq.) to form the soluble hydrochloride salt.
-
To this solution, add ammonium thiocyanate (1.0 eq.) and heat the mixture on a steam bath for 1-2 hours.
-
Allow the mixture to cool, during which time the intermediate 2,5-dichlorophenylamine thiocyanate may separate.
-
Evaporate the mixture to dryness on the steam bath over 2-3 hours.
-
Crush the crystalline residue, add water, and evaporate to dryness again to remove excess ammonium chloride.
-
Heat the resulting dry powder on the steam bath for an additional 4-5 hours to complete the isomerization to this compound.
Workup and Purification:
-
Suspend the final powdered crude product in water and warm the mixture to ~70 °C with stirring.
-
Cool the mixture to ~35 °C and filter the solid product with suction.
-
Dissolve the crude material in a minimal amount of boiling absolute ethanol.
-
Add a small amount of decolorizing carbon, boil for a few minutes, and filter the hot solution to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by filtration, wash with a small amount of cold light petroleum ether, and dry under vacuum.
-
Confirm purity using TLC and melting point analysis.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 4. 1-(3,4-DICHLOROPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
common side reactions and byproducts in the synthesis of dichlorophenyl thioureas
Technical Support Center: Synthesis of Dichlorophenyl Thioureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorophenyl thioureas.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-(dichlorophenyl) thioureas?
The two primary methods for synthesizing N-(dichlorophenyl) thioureas are:
-
Reaction of a Dichloroaniline with a Thiocyanate Salt: This is a classical and widely used method where a dichlorophenylamine (e.g., 3,4-dichloroaniline) is reacted with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an acid like hydrochloric acid (HCl). The reaction typically involves heating the mixture in a suitable solvent, such as water or acetone.[1]
-
Reaction of a Dichloroaniline with a Dichlorophenyl Isothiocyanate: This method involves the nucleophilic addition of a dichlorophenylamine to a dichlorophenyl isothiocyanate. This approach is often high-yielding and can be performed under mild conditions.[2] The isothiocyanate can be sourced commercially or prepared in situ.
Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I improve it?
Low yields in dichlorophenyl thiourea synthesis can arise from several factors, including incomplete reaction, degradation of intermediates, and suboptimal reaction conditions.
-
Poorly Nucleophilic Amine: Dichloroanilines can be less nucleophilic due to the electron-withdrawing nature of the chlorine atoms. This can slow down the reaction.
-
Degradation of Isothiocyanate Intermediate: When preparing the thiourea from a thiocyanate salt, an isothiocyanate intermediate is formed in situ. This intermediate can be unstable, especially at elevated temperatures.
-
Solution: Use freshly prepared isothiocyanate if synthesizing via this route.[2] Consider a one-pot, two-step approach where the isothiocyanate is formed at a lower temperature before the addition of the second amine equivalent.
-
-
Suboptimal Solvent: The choice of solvent can significantly influence the reaction rate and yield.
Q3: My final product is impure. What are the likely byproducts and how can I remove them?
Common impurities include unreacted starting materials and side products from competing reactions.
-
Unreacted Dichloroaniline: This is a common impurity if the reaction does not go to completion.
-
Purification: Recrystallization from a suitable solvent like ethanol is often effective in removing unreacted dichloroaniline.[1] Purity can be checked by thin-layer chromatography (TLC).
-
-
Symmetrically Substituted 1,3-bis(dichlorophenyl)thiourea: This byproduct can form, particularly in syntheses aiming for a monosubstituted thiourea where the intermediate dichlorophenyl isothiocyanate reacts with another molecule of dichloroaniline.
-
Purification: Column chromatography on silica gel can be used to separate the desired product from the symmetrical byproduct.
-
-
Hydrolysis of Isothiocyanate: If water is present in the reaction mixture, the dichlorophenyl isothiocyanate intermediate can hydrolyze back to the corresponding dichloroaniline.
-
Prevention: Ensure the use of anhydrous solvents and dry glassware, especially when working with isothiocyanates.
-
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution | Expected Outcome |
| Low nucleophilicity of dichloroaniline | Increase the reaction temperature and/or prolong the reaction time. Monitoring the reaction by TLC is recommended.[2][3] | Increased conversion to the desired thiourea. |
| Degradation of isothiocyanate intermediate | If preparing in situ, consider a lower reaction temperature for its formation. If using a pre-synthesized isothiocyanate, ensure it is fresh and pure.[2] | Improved yield and fewer side products from isothiocyanate decomposition. |
| Inappropriate solvent | Experiment with different solvents. Acetone and water have been reported for the synthesis from dichloroaniline and ammonium thiocyanate.[1] | Optimized reaction conditions leading to a higher yield. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Recommended Solution | Expected Outcome |
| Unreacted starting materials | Ensure the stoichiometry of the reactants is correct. After the reaction, purify the product by recrystallization from a suitable solvent (e.g., ethanol).[1] | A purer final product with a sharp melting point. |
| Formation of symmetrical 1,3-bis(dichlorophenyl)thiourea | Carefully control the stoichiometry of the reactants. Use column chromatography for purification if recrystallization is ineffective. | Isolation of the desired N-(dichlorophenyl)thiourea from its symmetrical counterpart. |
| Reaction mixture is a dark, intractable tar | This may be due to decomposition at high temperatures. Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged heating.[4] | A cleaner reaction mixture and a higher yield of the desired product. |
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of N-(3,4-dichlorophenyl)thiourea.
| Parameter | Value | Reference |
| Reactants | 3,4-dichloroaniline, Ammonium thiocyanate, Hydrochloric acid | [1] |
| Solvent | Water | [1] |
| Reaction Time | 7 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | Not explicitly stated, but a successful synthesis is reported. | [1] |
| Melting Point | 216-217 °C (489–490 K) | [1] |
| Molecular Weight | 221.10 g/mol | [1] |
Experimental Protocols
Synthesis of N-(3,4-Dichlorophenyl)thiourea from 3,4-Dichloroaniline and Ammonium Thiocyanate
This protocol is adapted from the literature.[1]
Materials:
-
3,4-dichloroaniline
-
Ammonium thiocyanate (NH₄SCN)
-
36% aqueous Hydrochloric acid (HCl)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 3,4-dichloroaniline (0.3 mol) in water.
-
Add 36% aqueous HCl (0.3 mol) to the suspension with stirring.
-
Add ammonium thiocyanate (0.3 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 7 hours.
-
A white precipitate should be observed. Cool the mixture and filter the solid product.
-
Recrystallize the crude solid from ethanol to obtain the pure N-(3,4-dichlorophenyl)thiourea.
Visualizations
Experimental Workflow for Dichlorophenyl Thiourea Synthesis
Caption: General experimental workflow for the synthesis of dichlorophenyl thiourea.
Main Reaction and Potential Side Reactions
Caption: Desired reaction pathway and potential side reactions in thiourea synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of 1-(2,5-Dichlorophenyl)thiourea in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(2,5-Dichlorophenyl)thiourea in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound, also known as DCPT, is a chemical compound that has been identified as a potent inhibitor of polyphenol oxidase (PPO)[1]. It also exhibits antibacterial properties by increasing the permeability of bacterial cell membranes[1]. These activities make it a compound of interest for research in areas such as food preservation and as a potential antimicrobial agent.
Q2: I am observing precipitation when I dilute my this compound stock solution in a biological buffer like PBS. Why is this happening?
A2: this compound is a hydrophobic molecule and is expected to have low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the compound can crash out of solution, leading to precipitation. This is a common issue for many small molecule compounds in biological assays.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice. Ethanol can also be considered.
Q4: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. However, the tolerance can vary depending on the cell line. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific experimental system.
Q5: Are there any alternative methods to improve the solubility of this compound in my biological buffer?
A5: Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds. These include adjusting the pH of the buffer (if the compound has ionizable groups), using co-solvents, or employing formulation techniques such as complexation with cyclodextrins. For thiourea derivatives, modifying the chemical structure by adding groups like fluorine can also increase aqueous solubility[2].
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a step-by-step approach to troubleshoot and overcome common solubility problems.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has low aqueous solubility and is crashing out of the organic stock solution. | 1. Optimize Dilution Technique: Add the stock solution to the buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing. 2. Use a Co-solvent: Prepare the final working solution in a buffer that contains a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol). Always include a vehicle control. 3. Lower the Final Concentration: If possible, reduce the final desired concentration of the compound in your assay. |
| Cloudiness or turbidity in the final solution | Micro-precipitation or formation of aggregates. | 1. Sonication: Briefly sonicate the final solution to help break down small aggregates. 2. Gentle Warming: Gently warm the solution (e.g., to 37°C) to see if the compound goes into solution. Be cautious about the compound's stability at higher temperatures. 3. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the actual concentration of the dissolved compound. |
| Inconsistent experimental results | Incomplete solubilization leading to variations in the effective concentration. | 1. Ensure Complete Dissolution of Stock: Before preparing dilutions, ensure your stock solution is completely dissolved. Gentle warming or sonication may be necessary. 2. Prepare Fresh Dilutions: Prepare fresh dilutions for each experiment to avoid potential precipitation over time. 3. Validate Solubility: If possible, perform a simple visual inspection or use techniques like nephelometry to confirm the absence of precipitation at your working concentration. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 221.11 g/mol | |
| Predicted LogP | ~3.5 - 4.0 | Indicates high hydrophobicity and low aqueous solubility. |
| Recommended Stock Solution Solvent | DMSO | |
| Recommended Stock Solution Concentration | 10-50 mM | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Maximum Recommended Final DMSO Concentration in Assays | < 0.5% (v/v) | Cell line dependent, always perform a vehicle control. |
| Estimated Aqueous Solubility (PBS, pH 7.4) | < 10 µg/mL | This is an estimate. Empirical determination is highly recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.21 mg of this compound and place it in a clean, dry microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid has dissolved. If not, continue vortexing. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in a Biological Buffer (e.g., PBS)
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
Procedure:
-
Bring the stock solution and the biological buffer to room temperature.
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution.
-
Place the required volume of the biological buffer in a tube.
-
While vigorously vortexing the buffer, add the calculated volume of the stock solution dropwise. This rapid mixing is crucial to prevent precipitation.
-
Continue to vortex for another 30 seconds.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Prepare a vehicle control by adding the same volume of DMSO to the same final volume of the biological buffer.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
purification techniques for high-purity 1-(2,5-Dichlorophenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,5-Dichlorophenyl)thiourea. The information is designed to address specific issues that may be encountered during the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of high-purity this compound?
High-purity this compound should be a white crystalline powder.[1] The expected melting point is in the range of 192-195°C.[1] Significant deviation from this range or discoloration may indicate the presence of impurities.
Q2: What are the common impurities in a synthesis of this compound?
The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with a thiocyanate source, often forming an isothiocyanate intermediate.[2] Potential impurities include:
-
Unreacted 2,5-dichloroaniline: The starting amine may be carried through the reaction.
-
Unreacted thiocyanate salt: (e.g., ammonium thiocyanate or potassium thiocyanate).
-
Side-products from the isothiocyanate intermediate: Isothiocyanates can react with moisture or other nucleophiles present in the reaction mixture.
-
Symmetrically substituted thioureas: Such as 1,3-bis(2,5-dichlorophenyl)thiourea, which can form if the isothiocyanate reacts with another molecule of the starting amine.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A rapid method to qualitatively assess the number of components in a sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can separate closely related impurities. A reverse-phase C18 column is commonly used for thiourea derivatives.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
-
Spectroscopic Methods (NMR, IR): To confirm the chemical structure and identify any unexpected signals that might indicate impurities.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Compound does not dissolve in the recrystallization solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent such as ethanol or acetonitrile. A solvent mixture, like methanol/dichloromethane, can also be effective for similar compounds. |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or impurities are inhibiting crystallization. | Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, add a seed crystal of pure compound. If oiling out persists, consider purification by column chromatography before attempting recrystallization again. |
| Crystals are colored or discolored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Use this method with caution as it can also adsorb some of the desired product. |
| Low recovery of the purified product. | Too much solvent was used for recrystallization, or the compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. | Perform preliminary TLC analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that gives good separation between the product and impurities. A gradient elution from a less polar to a more polar solvent system can improve separation. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Streaking or tailing of spots on TLC of column fractions. | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | Adding a small amount of a slightly more polar solvent (like a few drops of methanol in the eluent) can sometimes help. Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
Data Presentation
Table 1: Physicochemical and Chromatographic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆Cl₂N₂S | [1] |
| Molecular Weight | 221.11 g/mol | [1] |
| Appearance | White Crystalline Powder | [1] |
| Melting Point | 192-195 °C | [1] |
| TLC (Silica Gel) | ||
| Typical Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | General Practice |
| Visualization | UV light (254 nm) | General Practice |
| HPLC (Reverse-Phase) | ||
| Typical Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [3] |
| Typical Mobile Phase | Acetonitrile and Water | [3] |
| Detection | UV (e.g., 254 nm) | General Practice |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
-
Solvent Selection: Based on literature for similar compounds, ethanol or acetonitrile are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution, but avoid using a large excess.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purifying this compound using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). An ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica gel to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the eluent to the column and apply gentle pressure to begin the elution process. Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate) if necessary to elute the compound.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification issues.
References
troubleshooting guide for inconsistent results in 1-(2,5-Dichlorophenyl)thiourea bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,5-Dichlorophenyl)thiourea (DCPT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our bioassay results between replicate wells. What are the common causes?
High variability between replicate wells is a frequent issue and can often be traced back to a few key procedural steps.[1] Common causes include:
-
Inconsistent Cell Seeding: A non-homogenous cell suspension during plating can lead to different cell numbers in each well.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the test compound will directly lead to variability. Regular pipette calibration and consistent technique are crucial.[1]
-
"Edge Effects": Wells on the periphery of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth.[2]
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media, leading to precipitation at higher concentrations.[3]
Q2: Our dose-response curve for this compound is not sigmoidal and appears erratic. What could be the problem?
An erratic dose-response curve can be due to several factors:
-
Compound Instability: Thiourea derivatives can be susceptible to degradation, especially at elevated temperatures or in certain pH conditions.[4] It is crucial to prepare fresh solutions of the compound for each experiment.
-
Interference with Assay Chemistry: The compound may be directly interacting with the assay reagents. For example, in tetrazolium-based assays like MTT, colored compounds or those with reducing/oxidizing properties can lead to false-positive or false-negative results.[1][5]
-
Cellular Toxicity at High Concentrations: At high concentrations, the compound might be causing general cytotoxicity, which can mask any specific biological effect being measured.
Q3: We are conducting an MTT assay to assess the effect of this compound, but the results are not reproducible. What are some common pitfalls specific to this assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, while widely used, has several potential sources of error.[1] These include:
-
Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[5] Ensure you are using a sufficient volume of an appropriate solubilization solvent (like DMSO or a buffered SDS solution) and that the crystals are completely dissolved.[1][5]
-
MTT Toxicity: The MTT reagent itself can be toxic to some cell lines, especially during longer incubation periods.[5]
-
Variable Incubation Times: Inconsistent incubation times with the MTT reagent or the solubilization buffer can lead to variability in the signal.
Q4: How should we prepare and store this compound to ensure its stability and activity?
Proper handling and storage of thiourea compounds are critical for reproducible results.[4][6]
-
Storage: Store the solid compound in a cool, dry, and dark environment to minimize degradation from heat, humidity, and light.[4]
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent like DMSO.[3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure the cell suspension is homogenous before and during seeding by gently swirling the flask or tube between pipetting.[1] Use reverse pipetting for viscous cell suspensions.[1] |
| "Edge Effect" | Fill the peripheral wells of the microplate with sterile PBS or media without cells and do not use them for experimental data.[1][2] Ensure proper humidification of the incubator.[1] | |
| Pipetting Errors | Calibrate pipettes regularly.[1] Use a consistent pipetting technique for all wells. | |
| Inconsistent dose-response | Compound precipitation | Visually inspect wells for precipitate, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent system if compatible with the assay.[3] |
| Compound degradation | Prepare fresh compound solutions for each experiment.[4] | |
| Low or no compound activity | Incorrect compound concentration | Verify calculations for serial dilutions. |
| Degraded compound | Use a fresh batch of the compound.[4] | |
| Assay not sensitive enough | Optimize the assay conditions (e.g., cell number, incubation time). | |
| High background signal in MTT assay | Contamination of media or reagents | Use fresh, sterile reagents.[7] |
| Interference from the test compound | Run a cell-free control to check for direct reduction of MTT by the compound.[1] |
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
This protocol provides a general framework for performing an MTT assay. Optimization of cell number, MTT concentration, and incubation times is recommended for each cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Pipette gently to ensure complete solubilization.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[5]
Protocol 2: Cell-Free Assay Interference Control
This protocol is essential for identifying potential interference of a test compound with the assay chemistry.[1]
-
Plate Setup: Use a 96-well plate without cells.
-
Compound Addition: Add serial dilutions of the test compound to the wells, mirroring the concentrations used in the cell-based experiment.[1] Include vehicle control wells.[1]
-
Assay Reagent Addition: Add the assay reagent (e.g., 10 µL of MTT solution) to each well.[1]
-
Incubation: Incubate the plate under the same conditions as your cell viability assay.[1]
-
Solubilization (if required): Add the solubilization solution.
-
Measurement: Read the absorbance or fluorescence as per the assay protocol. A significant signal in the absence of cells indicates interference.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Hypothetical Signaling Pathway Inhibition
Given that this compound has shown antibacterial activity by increasing cell membrane permeability[8], a hypothetical signaling pathway could involve disruption of membrane integrity.
Caption: Hypothetical pathway for DCPT-induced bacterial cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 1-(2,5-Dichlorophenyl)thiourea in DMSO stock solutions
For researchers, scientists, and drug development professionals utilizing 1-(2,5-Dichlorophenyl)thiourea, maintaining the integrity of dimethyl sulfoxide (DMSO) stock solutions is critical for reproducible and accurate experimental results. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in DMSO.
Troubleshooting Guide
Issue: Precipitate observed in DMSO stock solution upon thawing or storage.
Possible Causes & Solutions:
-
Exceeded Solubility: The concentration of this compound may be too high for the storage temperature.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, it may be necessary to prepare a new stock solution at a lower concentration.
-
-
Water Contamination: DMSO is highly hygroscopic and can absorb moisture from the atmosphere, which can decrease the solubility of hydrophobic compounds.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the precipitation of less soluble compounds.[1][2]
Issue: Loss of compound activity or inconsistent experimental results.
Possible Causes & Solutions:
-
Compound Degradation: Thiourea derivatives can be susceptible to degradation over time, especially in the presence of water or reactive impurities in the DMSO. Prolonged storage at room temperature can accelerate this process.[1]
-
Chemical Reaction with DMSO: Although generally considered a stable solvent, DMSO can react with certain compounds or degrade under acidic conditions, potentially affecting the stability of the dissolved compound.[3]
-
Solution: Assess the purity of the stock solution using analytical methods like HPLC or LC-MS to check for degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution, weigh a precise amount of this compound and dissolve it in a known volume of anhydrous DMSO to achieve the desired concentration. Vortexing or gentle warming (up to 37°C) can aid in dissolution.[1] It is crucial to ensure the compound is fully dissolved before storage.
Q2: How should I store my DMSO stock solutions of this compound?
A2: For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C for periods up to six months, or at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.[2]
Q3: Can I store the DMSO stock solution at room temperature?
A3: It is not advisable to store DMSO stock solutions at room temperature for extended periods, as this can increase the rate of compound degradation.[1]
Q4: How can I check the stability of my this compound stock solution?
A4: The stability and purity of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] This allows for the quantification of the parent compound and the detection of any potential degradation products.
Q5: What are the potential degradation pathways for thiourea compounds in DMSO?
A5: Thiourea derivatives can undergo hydrolysis, especially if water is present in the DMSO. The thiourea functional group itself can be susceptible to oxidation or other chemical transformations. While specific pathways for this compound are not extensively documented in public literature, the general reactivity of thioureas suggests these possibilities.
Quantitative Data Summary
Currently, there is limited publicly available quantitative stability data specifically for this compound in DMSO. However, general stability studies on diverse compound libraries in DMSO provide some guidance.
| Storage Condition | Time Period | General Compound Stability | Reference |
| 4°C in DMSO/water (90/10) | 2 years | 85% of compounds were stable | [5] |
| 40°C in DMSO | 15 weeks | Most compounds are stable | [4] |
| Room Temperature | 5 months | No significant difference in recovery between glass and polypropylene containers | [4] |
| Freeze-Thaw Cycles (-15°C to 25°C) | 11 cycles | No significant compound loss observed | [4] |
Experimental Protocols
Protocol 1: Assessment of Stock Solution Purity by HPLC
-
Preparation of Standards: Prepare a fresh standard of this compound in anhydrous DMSO at a known concentration.
-
Sample Preparation: Dilute an aliquot of the stored stock solution to the same concentration as the fresh standard.
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Detect the compound using a UV detector at a wavelength determined by the compound's UV spectrum (e.g., 236 nm for thiourea).[6]
-
-
Data Analysis: Compare the peak area and retention time of the main peak in the stored sample to the fresh standard. A decrease in the main peak area or the appearance of new peaks suggests degradation.[1]
Visualizations
Signaling Pathways & Workflows
Caption: Workflow for assessing the stability of a compound in DMSO stock solution.
Caption: Hypothetical degradation pathways for this compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
potential degradation pathways of 1-(2,5-Dichlorophenyl)thiourea under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 1-(2,5-Dichlorophenyl)thiourea under experimental conditions. The information is presented in a question-and-answer format to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The stability of this compound can be compromised by several factors, including exposure to light (photodegradation), moisture (hydrolysis), high temperatures (thermal decomposition), and oxidizing agents.[1] The presence of metal ions can also catalyze degradation.[1]
Q2: What are the visible signs of this compound degradation?
A2: Degradation of solid this compound may be indicated by a change in color, such as yellowing, or the emission of ammonia or sulfur-like odors.[1] In solution, degradation can manifest as precipitate formation or a change in color.[1]
Q3: How can I minimize the degradation of this compound during storage?
A3: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place, preferably in a tightly sealed container under an inert atmosphere like nitrogen or argon.[1] For solutions, it is advisable to prepare them fresh before use. If short-term storage is necessary, they should be refrigerated and protected from light.[1]
Q4: What are the likely degradation products of this compound?
A4: Based on the known chemistry of thiourea derivatives, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation. Hydrolysis would likely yield 2,5-dichloroaniline and thiourea, which can further decompose. Oxidation can lead to the formation of the corresponding urea derivative, 1-(2,5-Dichlorophenyl)urea, and various sulfur oxides.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the this compound stock. | Use a fresh batch of the compound. Before use, confirm the purity of the stored compound using an appropriate analytical method such as HPLC or melting point analysis.[1] |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products during the experiment. | Prepare solutions immediately before use.[1] Consider including antioxidants or chelating agents like EDTA in the experimental buffer if oxidation or metal-catalyzed degradation is suspected.[1] |
| Low yield in reactions involving this compound | Degradation of the starting material. | Verify the purity of the this compound. Store the compound under recommended conditions (cool, dark, dry, and inert atmosphere).[1] |
| Solid compound appears discolored or has an odor | Oxidation, photodegradation, or hydrolysis.[1] | Discard the degraded compound and use a fresh, pure sample. Ensure proper storage in a tightly sealed, amber glass container in a cool, dark, and dry environment.[1] |
Potential Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily hydrolysis and oxidation. The following diagram illustrates these potential routes.
Caption: Potential Hydrolysis and Oxidation Pathways of this compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent system over time.
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the desired solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) to a known concentration.
-
Incubation: Aliquot the stock solution into several sealed vials. Store the vials under different conditions to be tested (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.
-
Sample Analysis: Analyze the samples immediately using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and identify any major degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine its degradation rate.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a starting point for developing an HPLC method to analyze this compound and its potential degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.[1]
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 240-270 nm range).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.[1]
Caption: General Workflow for HPLC Analysis.
References
Technical Support Center: Minimizing Off-Target Effects of Thiourea Compounds in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiourea-containing compounds in cell-based assays. It addresses common issues related to off-target effects and provides detailed protocols for validating on-target engagement.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of thiourea compounds.
Q1: What are the common off-target effects observed with thiourea compounds?
A1: Thiourea derivatives are a versatile class of molecules, but their reactivity can lead to several off-target effects, including:
-
Pan-Assay Interference Compounds (PAINS): The thiourea functional group is a known PAINS substructure.[1][2] This means they can interfere with assay readouts through various mechanisms, such as metal chelation, redox activity, and non-specific protein reactivity, leading to false-positive results.[2][3]
-
Cytotoxicity in Non-Target Cells: While often designed as anti-cancer agents, some thiourea derivatives can exhibit significant cytotoxicity against normal, non-cancerous cell lines.[2][4]
-
Inhibition of Unrelated Enzymes: Thiourea-based compounds have been shown to inhibit a variety of enzymes, including carbonic anhydrases and urease, which may not be the intended target of study.[5][6]
-
Interference with Reporter Assays: Compounds containing a thiourea moiety can directly inhibit reporter enzymes like firefly luciferase, a common tool in cell-based assays. This can lead to a misinterpretation of the compound's effect on the signaling pathway under investigation.[7]
Q2: My thiourea compound shows high potency in my primary screen, but the results are not reproducible. What could be the cause?
A2: Lack of reproducibility is a common issue when dealing with potential PAINS. The initial high potency could be an artifact of assay interference.[8] Consider the following possibilities:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins or interfere with assay components.
-
Reactivity with Assay Components: The thiourea group can be reactive and may interact with assay reagents, such as substrates or detection antibodies.
-
Time-Dependent Effects: Some compounds may be unstable in the assay medium, degrading over time and leading to variable results.
To troubleshoot this, it is crucial to perform a series of validation and counter-screening assays as outlined in the troubleshooting guide below.
Q3: How can I distinguish between true on-target activity and off-target effects?
A3: Distinguishing on-target from off-target effects requires a multi-pronged approach:
-
Confirm Target Engagement: Utilize biophysical assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your compound directly binds to the intended target protein within the cell.[9][10]
-
Use Orthogonal Assays: Validate your findings using a different assay format that measures a distinct downstream biological event of your target's activity.[11]
-
Counter-Screening: Test your compound against known promiscuous targets and in assays lacking the intended target to identify non-specific activity.
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. A clear SAR, where small structural changes lead to predictable changes in potency, is a good indicator of specific on-target activity.
Q4: Are there computational tools to predict the potential for off-target effects with my thiourea compound?
A4: Yes, several in silico tools can help predict potential off-target liabilities:
-
PAINS Filters: Numerous software packages and online servers incorporate filters to identify compounds containing PAINS substructures, including thiourea motifs.[1]
-
Off-Target Prediction Servers: Web-based tools can predict potential off-target interactions by comparing the structure of your compound to databases of known protein-ligand interactions.
-
Molecular Docking: Docking your compound into the binding sites of known off-targets can provide insights into the likelihood of unintended interactions.
It is important to remember that these are predictive tools, and any in silico findings should be validated experimentally.
II. Troubleshooting Guides
This section provides practical advice for specific problems encountered during experiments with thiourea compounds.
Problem 1: Unexpectedly high cytotoxicity is observed across multiple cell lines, including non-cancerous ones.
-
Possible Cause: The compound may have a general cytotoxic mechanism or significant off-target effects.
-
Troubleshooting Steps:
-
Determine the Selectivity Index (SI): Calculate the ratio of the IC50 in a non-cancerous cell line to the IC50 in your target cancer cell line. A low SI indicates poor selectivity.[4]
-
Perform a Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase or causes a sub-G1 peak indicative of apoptosis.
-
Apoptosis Assays: Use assays like Annexin V/PI staining to confirm if the observed cell death is due to apoptosis.
-
Counter-Screening: Test the compound in a broader panel of cell lines to understand its cytotoxicity profile.
-
Problem 2: The dose-response curve for my compound is unusually steep or shows a "bell shape".
-
Possible Cause: This can be indicative of non-specific activity, such as compound aggregation at higher concentrations or assay interference.
-
Troubleshooting Steps:
-
Include a Detergent: Repeat the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt compound aggregates.
-
Dynamic Light Scattering (DLS): Use DLS to directly assess if your compound forms aggregates at the concentrations used in your assay.
-
Assay Interference Check: Pre-incubate the compound with the detection reagents in the absence of cells or lysate to see if it directly affects the assay signal.
-
Problem 3: In a luciferase reporter assay, my compound appears to inhibit my pathway of interest, but I suspect assay interference.
-
Possible Cause: The thiourea compound may be directly inhibiting the luciferase enzyme.
-
Troubleshooting Steps:
-
Luciferase Inhibition Assay: Perform a biochemical assay with purified luciferase enzyme to determine the IC50 of your compound for luciferase inhibition.
-
Use a Different Reporter System: If possible, validate your findings using a different reporter system, such as a fluorescent protein or a secreted enzyme like SEAP.
-
Test with a Structurally Related but Inactive Compound: If you have an analog of your compound that is inactive against your target, test it in the reporter assay. Inhibition by the inactive analog would suggest off-target effects.
-
III. Data Presentation: Comparative Efficacy of Thiourea Derivatives
The following tables summarize quantitative data on the cytotoxic and off-target effects of various thiourea compounds.
Table 1: Cytotoxicity of Selected Thiourea Derivatives in Cancer and Non-Cancerous Cell Lines
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| 1 | SW480 | Primary Colon Cancer | 9.0 | 2.7 | [2] |
| SW620 | Metastatic Colon Cancer | 9.4 | [4] | ||
| HaCaT | Normal Keratinocyte | 24.7 | [2] | ||
| 2 | SW620 | Metastatic Colon Cancer | 1.5 | 16.5 | [4] |
| K562 | Chronic Myelogenous Leukemia | 6.3 | [2] | ||
| HaCaT | Normal Keratinocyte | 24.7 | [2] | ||
| 8 | PC3 | Metastatic Prostate Cancer | 8.9 | 6.0 | [12] |
| HaCaT | Normal Keratinocyte | >53.4 | [12] | ||
| ATX 11 | HK-1 | Nasopharyngeal Carcinoma | 4.7 | - | [13] |
| Compound 4 | MCF-7 | Breast Cancer | 338.33 | - | [14] |
| wi38 | Normal Human Lung | No cytotoxic effects | [14] | ||
| Compound 24 | MOLT-3 | T-cell Leukemia | 1.62 | - | [15] |
| Compound 4c | SW620 | Metastatic Colon Cancer | 1.5 | >16 | [2] |
| HaCaT | Normal Keratinocyte | 24.7 | [2] |
Table 2: Off-Target Enzyme Inhibition by Thiourea Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Sulfonamide-substituted thioureas | Carbonic Anhydrase II (hCA-II) | 0.26 - 4.45 | [5] |
| Sulfonamide-substituted thioureas | Carbonic Anhydrase IX (hCA IX) | 1.68 - 10.36 | [5] |
| Bis-acyl-thiourea derivatives | Urease | 1.55 - 1.69 | [6] |
| Furoyl-thiourea derivative | Antioxidant (DPPH assay) | > Ascorbic Acid | [16] |
| N,N'-diarylthiourea | EGFR | 2.5 - 12.9 | [17] |
Table 3: Luciferase Inhibition by Small Molecules
| Compound Class | Luciferase Type | IC50 (µM) | Reference |
| General Small Molecules | Firefly Luciferase (lucPpy) | 0.9% of library < 10 µM | [7] |
| General Small Molecules | Ultra-Glo Luciferase | 0.1% of library < 10 µM | [7] |
| ACVR1/ALK2 inhibitors | ALK5 (luciferase reporter) | Some compounds < 1 µM | [18] |
IV. Experimental Protocols
Detailed methodologies for key experiments to validate target engagement and assess off-target effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[9]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat shock.
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the thiourea compound or vehicle control for a desired time.
-
Harvest and Aliquot: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors and aliquot into PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay that measures compound binding to a target protein using bioluminescence resonance energy transfer (BRET).[10]
Principle: The target protein is fused to a NanoLuc® luciferase (donor). A fluorescent tracer that binds to the target protein acts as the acceptor. When the tracer binds to the fusion protein, BRET occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Seeding: Seed cells expressing the NanoLuc®-target fusion protein into a 96-well or 384-well white assay plate.
-
Compound Addition: Prepare serial dilutions of the thiourea compound and add them to the wells.
-
Tracer Addition: Add the fluorescent tracer at a predetermined optimal concentration to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Substrate Addition: Add the NanoLuc® substrate to all wells.
-
BRET Measurement: Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a plate reader capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the compound's affinity for the target in living cells.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique for real-time monitoring of molecular interactions, providing kinetic data on binding and dissociation.[3]
Principle: A protein ligand is immobilized on a sensor chip. An analyte (the thiourea compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Ligand Immobilization: Immobilize the purified target protein onto a suitable SPR sensor chip using standard coupling chemistries (e.g., amine coupling).
-
System Priming: Prime the SPR instrument with running buffer to obtain a stable baseline.
-
Analyte Injection: Inject a series of concentrations of the thiourea compound over the sensor surface at a constant flow rate. This is the association phase.
-
Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the compound from the target.
-
Regeneration: Inject a regeneration solution to remove any remaining bound compound and prepare the sensor surface for the next injection.
-
Data Analysis: The resulting sensorgram (a plot of SPR signal vs. time) is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
V. Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential modulation of the NF-κB signaling pathway by thiourea compounds.
Experimental Workflow Diagram
Caption: Workflow for identifying and mitigating off-target effects of thiourea compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. promocell.com [promocell.com]
- 6. mdpi.com [mdpi.com]
- 7. A basis for reduced chemical library inhibition of firefly luciferase obtained from directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. tandfonline.com [tandfonline.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 11. axxam.com [axxam.com]
- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. carnabio.com [carnabio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Determining the dual luciferase ALK5 IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
addressing compound precipitation of 1-(2,5-Dichlorophenyl)thiourea in in vitro assays
Welcome to the technical support center for 1-(2,5-Dichlorophenyl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing compound precipitation in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating when I add it to my aqueous assay buffer/media. What is the most likely cause?
A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound.[1] This typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium where the compound's solubility is much lower.[1] The final concentration of the compound in your assay likely exceeds its aqueous solubility limit.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for in vitro assays.[1] It is a powerful solvent capable of dissolving a wide array of organic materials.[2][3] If your experimental system is sensitive to DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[2]
Q3: How can I avoid precipitation during the dilution of my stock solution?
A3: To prevent precipitation, it is advisable to perform a serial dilution. Instead of adding the concentrated stock directly into the final volume, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) medium.[4] Then, add this intermediate dilution to the final culture volume. Adding the compound dropwise while gently vortexing the medium can also help.[1]
Q4: Can the temperature of my assay medium affect the solubility of the compound?
A4: Yes, temperature can significantly impact solubility. Adding the compound to cold media can decrease its solubility.[1] It is recommended to always use pre-warmed (37°C) cell culture media or assay buffers for dilutions.[1] Gentle heating and sonication can also be effective for dissolving compounds, but be cautious of potential degradation with excessive heat.[2]
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.1% (v/v), to avoid cellular toxicity.[1][4] Always include a vehicle control in your experiments with the same final DMSO concentration as your test conditions.[5]
Q6: Are there any additives that can help to increase the solubility of this compound in my assay?
A6: Yes, certain components can act as solubilizing agents. If you are using a serum-containing medium, proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[1] For serum-free conditions, the use of biologically compatible surfactants (e.g., Tween 80) or cyclodextrins can be explored.[4][6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving precipitation issues with this compound.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting compound precipitation.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Quantitative Data Summary
The following tables provide a structured way to record and analyze data from solubility experiments.
Table 1: Solvent Screening for 10 mM Stock Solution
| Solvent | Visual Observation (at RT) | Visual Observation (at 37°C with vortexing) |
| DMSO | Clear solution | Clear solution |
| Ethanol | Fine precipitate | Slight haze remains |
| DMF | Clear solution | Clear solution |
| 1:1 DMSO:Ethanol | Slight haze | Clear solution |
Table 2: Maximum Soluble Concentration in Assay Medium
| Final Concentration | Dilution Method | Incubation Time (24h at 37°C) |
| 100 µM | Direct addition | Heavy precipitation |
| 50 µM | Direct addition | Moderate precipitation |
| 25 µM | Serial dilution | Clear solution |
| 10 µM | Serial dilution | Clear solution |
| 1 µM | Serial dilution | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a suitable amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.[2]
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing or brief sonication.[2]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.[2]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[2]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
-
Prepare Stock: Use a fully dissolved, high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Medium Preparation: Pre-warm your complete cell culture medium (with or without serum, as per your experimental design) to 37°C.[1]
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the pre-warmed medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 1 µM).
-
Immediate Observation: Visually inspect each dilution immediately for any signs of precipitation.[1]
-
Incubation: Incubate the dilutions at 37°C in a CO₂ incubator for a period that mimics your experimental timeline (e.g., 24, 48, 72 hours).[1]
-
Final Observation: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum working soluble concentration under your specific experimental conditions.[1]
Potential Signaling Pathway Involvement
This compound has been identified as a polyphenol oxidase (PPO) inhibitor and has shown antibacterial properties.[7] The antibacterial mechanism may involve increasing the permeability of the cell membrane and wall in bacteria like S. aureus and E. coli, leading to cell death.[7] Thiourea derivatives, in general, are known to interact with various biological pathways.[8][9]
The diagram below illustrates a hypothetical signaling pathway that could be affected by a compound that disrupts bacterial cell membrane integrity.
Caption: Hypothetical pathway for antibacterial action via membrane disruption.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 1-(2,5-Dichlorophenyl)thiourea and Other Protoporphyrinogen Oxidase (PPO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel protoporphyrinogen oxidase (PPO) inhibitor, 1-(2,5-Dichlorophenyl)thiourea (DCPT), with other established PPO inhibitors. The information presented herein is collated from publicly available experimental data to facilitate an objective evaluation of their relative performance and guide further research and development.
Introduction to Protoporphyrinogen Oxidase (PPO) Inhibition
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of both chlorophyll in plants and heme in animals. PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). Inhibition of this enzyme leads to the accumulation of PPGIX, which, in the presence of light and oxygen, results in the formation of highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death.[1][2] This mechanism of action makes PPO a prime target for the development of herbicides and potentially other therapeutic agents.[3]
PPO inhibitors are a diverse group of molecules used extensively in agriculture for weed control.[4] They are categorized into several chemical classes, including diphenyl ethers (e.g., fomesafen, lactofen), N-phenylphthalimides, oxadiazoles, pyrimidinediones (e.g., saflufenacil), and triazolinones (e.g., sulfentrazone, carfentrazone-ethyl).[4] this compound represents a promising new scaffold within this class of inhibitors.
Comparative Analysis of Inhibitory Activity
The primary metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Recent studies have highlighted the exceptional potency of this compound (DCPT) as a PPO inhibitor, with a reported IC50 value of 33.2 ± 0.2 nmol L⁻¹ . This positions DCPT as a highly effective inhibitor of PPO.
The following table summarizes the IC50 values for DCPT and other prominent PPO inhibitors. It is important to note that these values are sourced from different studies and may have been determined using different experimental conditions (e.g., enzyme source, substrate concentration, assay buffer). Therefore, direct comparisons should be made with caution.
| Inhibitor | Chemical Class | Target Enzyme | IC50 |
| This compound (DCPT) | Thiourea | Polyphenol Oxidase (PPO) | 33.2 ± 0.2 nmol L⁻¹ |
| Fomesafen | Diphenyl Ether | Human PPO | 110 nM[1] |
| Lactofen | Diphenyl Ether | Plant PPO | 25 nM[1] |
| Saflufenacil | Pyrimidinedione | Plant PPO (various) | 0.2 - 2.0 nM[5] |
| Sulfentrazone | Triazolinone | Not specified | I50 values range from 19.2 to 273.5 mg/kg in soil bioassays[6] |
| Carfentrazone-ethyl | Triazolinone | Not specified | Field-use rate is 14 g ai ha⁻¹[7] |
Mechanism of Action and Signaling Pathway
The general mechanism of action for PPO inhibitors involves the blockage of the PPO enzyme, leading to the accumulation of its substrate, protoporphyrinogen IX. This substrate then leaks from the chloroplast or mitochondria into the cytoplasm, where it is oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a photosensitizer, generating singlet oxygen and other reactive oxygen species that cause cellular damage.
The binding of a PPO inhibitor to the active site of the enzyme is a critical step in its mechanism of action. This interaction prevents the natural substrate, PPGIX, from binding and being converted to PPIX.
Experimental Protocols
The following is a generalized experimental protocol for a protoporphyrinogen oxidase (PPO) inhibition assay, based on methods described in the literature.[1][8][9] This protocol can be adapted to compare the inhibitory activity of this compound with other PPO inhibitors.
1. Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., etiolated seedlings or young leaves) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 5 mM DTT, and 0.1% Tween 20).
-
Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
The resulting supernatant, containing the crude enzyme extract, should be kept on ice and used immediately or stored at -80°C.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
2. PPO Inhibition Assay (Fluorometric Method):
-
Materials:
-
PPO enzyme extract
-
Protoporphyrinogen IX (substrate)
-
Test inhibitors (e.g., DCPT, fomesafen, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (as above)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the enzyme extract, and the inhibitor solution. Include a control with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 30°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate (protoporphyrinogen IX) to all wells.
-
Immediately measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 630 nm. The product, protoporphyrin IX, is fluorescent, while the substrate is not.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Selectivity and Inhibition Kinetics
The selectivity of a PPO inhibitor is a crucial factor, particularly in herbicide development, as it determines the inhibitor's ability to control weeds without harming the crop.[2] Selectivity can be achieved through various mechanisms, including differential uptake, translocation, and metabolism of the herbicide by different plant species.[2] For this compound, further studies are needed to fully characterize its selectivity profile across various plant species.
Inhibition kinetics studies can provide valuable insights into the mechanism by which an inhibitor interacts with the enzyme. These studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive, and can provide the inhibition constant (Ki), which is a more precise measure of inhibitor potency than the IC50. While many PPO inhibitors act as competitive inhibitors, binding to the same active site as the substrate, the specific kinetic parameters for DCPT have not been extensively reported in the available literature.[10]
Conclusion
This compound (DCPT) has demonstrated exceptionally high potency as a PPO inhibitor, with an IC50 value in the nanomolar range that is significantly lower than many commercially available PPO-inhibiting herbicides. This suggests its potential as a highly effective active ingredient. However, a comprehensive comparative analysis is currently limited by the lack of direct head-to-head studies with other major PPO inhibitors under identical experimental conditions.
Future research should focus on:
-
Direct comparative studies of DCPT with other PPO inhibitors to establish a clear and unambiguous ranking of their potency.
-
Detailed inhibition kinetics studies to determine the Ki and the type of inhibition for DCPT.
-
In-depth selectivity studies to evaluate the efficacy of DCPT on a broad range of weed species and its safety for major crops.
The information and protocols provided in this guide offer a solid foundation for researchers and scientists to further investigate the potential of this compound and to rationally design and develop new, more effective PPO inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. bioone.org [bioone.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 10. Inhibition of mammalian protoporphyrinogen oxidase by acifluorfen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of 1-(2,5-Dichlorophenyl)thiourea: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anticancer mechanism of the novel compound 1-(2,5-Dichlorophenyl)thiourea. Due to the current absence of specific in vivo anticancer data for this compound, this document establishes a comparative analysis against structurally related and clinically approved multi-kinase inhibitors, Sorafenib and Regorafenib. Both of these drugs share a core urea/thiourea-like motif and offer a benchmark for evaluating the potential therapeutic efficacy of new thiourea derivatives.
Introduction to this compound and its Therapeutic Potential
Thiourea derivatives have emerged as a promising class of compounds in cancer research, exhibiting a broad spectrum of biological activities.[1][2] The unique chemical properties of the thiourea scaffold allow for diverse molecular interactions, enabling the inhibition of various enzymes and signaling pathways implicated in carcinogenesis.[2][3] While in vitro studies have demonstrated the cytotoxic effects of numerous thiourea derivatives against a range of cancer cell lines[1][4], in vivo validation is a critical step in the drug development pipeline. This guide will leverage the well-documented in vivo anticancer profiles of Sorafenib and Regorafenib to outline a potential validation pathway for this compound.
Comparative In Vivo Performance
To contextualize the potential of this compound, this section details the in vivo anticancer activity of Sorafenib and Regorafenib in preclinical xenograft models. This data provides a benchmark for tumor growth inhibition and highlights the established efficacy of related compounds.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Sorafenib | Hepatocellular Carcinoma (HCC) | Murine Xenograft | Varies | Dose-dependent antitumor activity | [5] |
| Hepatocellular Carcinoma (HCC-PDX) | Mouse | Not Specified | Significant tumor growth inhibition in 7/10 models | [6] | |
| Regorafenib | Neuroblastoma | Orthotopic Xenograft | Not Specified | Effective against neuroblastoma tumors | [7] |
| Colorectal Cancer (CRC) | Murine Liver Metastasis Model | Not Specified | Significantly delayed disease progression | [8] | |
| Hepatocellular Carcinoma (HCC-PDX) | Mouse | 10 mg/kg, once daily, oral | Significant tumor growth inhibition in 8/10 models | [6] |
Mechanisms of Action: A Comparative Overview
Sorafenib and Regorafenib exert their anticancer effects by targeting multiple protein kinases involved in tumor cell proliferation and angiogenesis.[6][9][10] Understanding these pathways is crucial for hypothesizing and subsequently testing the mechanism of action of this compound.
Established Mechanisms of Comparator Drugs
-
Sorafenib : Inhibits the Raf/MEK/ERK signaling pathway, as well as VEGFR-2 and PDGFR-β, thereby reducing tumor cell proliferation and angiogenesis.[10][11] It has been shown to induce apoptosis by down-regulating the anti-apoptotic protein Mcl-1.[9]
-
Regorafenib : A multi-kinase inhibitor that targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR, FGFR), and oncogenic (KIT, RET, RAF-1, BRAF) kinases.[6] Its action leads to the inhibition of tumor growth and neovascularization.[12]
The potential anticancer mechanism of this compound may involve similar or novel signaling pathways. The following diagram illustrates a generalized signaling pathway targeted by multi-kinase inhibitors like Sorafenib and Regorafenib.
Detailed Experimental Protocols
The following protocols provide a standardized framework for conducting in vivo anticancer efficacy studies. These methodologies are based on established practices in preclinical cancer research.[13][14][15]
Animal Model and Tumor Inoculation
-
Animal Species and Strain : Athymic nude (nu/nu) or SCID mice are commonly used for xenograft models to prevent rejection of human tumor cells.[16]
-
Cell Culture : The selected human cancer cell line (e.g., based on in vitro sensitivity to this compound) should be cultured in appropriate media and conditions.
-
Tumor Inoculation :
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.[15]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before starting treatment.[15]
-
Treatment Regimen
-
Grouping : Randomize mice into control and treatment groups (n≥8 per group).
-
Vehicle Control : The control group should receive the vehicle used to dissolve the test compound. A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[15]
-
Test Compound Administration : this compound should be administered at various doses, determined by prior toxicity studies. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.
-
Positive Control : Include a group treated with a standard-of-care drug, such as Sorafenib or Regorafenib, for comparison.
-
Dosing Schedule : Treatment can be administered daily or on a different schedule depending on the compound's characteristics.
Efficacy and Toxicity Monitoring
-
Tumor Measurement : Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.[15]
-
Body Weight : Monitor the body weight of the mice regularly as an indicator of toxicity.[16]
-
Clinical Observations : Record any signs of distress or adverse effects.
Sample Collection and Analysis
-
Euthanasia : At the end of the study, euthanize the mice according to approved ethical protocols.
-
Tumor Excision : Excise the tumors and record their final weight.
-
Tissue Processing :
-
A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting to assess protein expression in signaling pathways).
-
Another portion should be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).[15]
-
The following diagram outlines the general workflow for an in vivo anticancer study.
Conclusion
While direct in vivo anticancer data for this compound is not yet available, this guide provides a robust framework for its evaluation. By using the established multi-kinase inhibitors Sorafenib and Regorafenib as benchmarks, researchers can effectively design and interpret in vivo studies to validate the anticancer mechanism of this novel thiourea derivative. The provided protocols and pathway diagrams serve as a foundational resource for advancing the preclinical development of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of the antibacterial efficacy of 1-(2,5-Dichlorophenyl)thiourea and commercial antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2,5-Dichlorophenyl)thiourea has demonstrated notable bacteriostatic properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Its mechanism is reported to involve the disruption of the bacterial cell membrane and wall, leading to cellular content leakage and cell death[1]. Thiourea derivatives, as a class, are recognized for their potential to interact with multiple biological targets, including key enzymes like DNA gyrase and topoisomerases, which are also the targets of some commercial antibiotics.
Commercial antibiotics such as Ciprofloxacin, Ampicillin, and Gentamicin have well-documented mechanisms of action and established antibacterial efficacy, quantified by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. This guide presents available data for these antibiotics against common bacterial strains to provide a benchmark for evaluating the potential of novel compounds like DCPT.
Data Presentation: Antibacterial Efficacy
Due to the absence of specific MIC and MBC values for this compound in the reviewed literature, a direct quantitative comparison is not possible. The following tables summarize the known antibacterial activity of DCPT qualitatively and the quantitative efficacy of selected commercial antibiotics against standard bacterial strains.
Table 1: Antibacterial Spectrum and Mechanism of this compound (DCPT)
| Compound | Target Organisms | Observed Effect | Mechanism of Action |
| This compound (DCPT) | Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative) | Remarkable bacteriostatic properties.[1] | Enhances permeability of the cell membrane and cell wall, leading to cellular content leakage and bacterial cell death.[1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics against Staphylococcus aureus
| Antibiotic | Strain | MIC (µg/mL) | Mechanism of Action |
| Ciprofloxacin | Methicillin-Resistant S. aureus (MRSA) | 0.25 - 0.5[2] | Inhibits DNA gyrase and topoisomerase IV, preventing DNA replication. |
| Ampicillin | S. aureus | 0.6 - 1[3] | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] |
| Gentamicin | S. aureus (ATCC 25923) | 0.5 | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. |
Table 3: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics against Escherichia coli
| Antibiotic | Strain | MIC (µg/mL) | Mechanism of Action |
| Ciprofloxacin | E. coli | 0.013 - 0.08[4] | Inhibits DNA gyrase and topoisomerase IV, preventing DNA replication. |
| Ampicillin | E. coli | 4[3] | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] |
| Gentamicin | E. coli | 0.002[5] | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. |
Mechanisms of Action: A Comparative Overview
The antibacterial strategy of this compound and the selected commercial antibiotics diverge at the molecular level, offering different pathways to inhibit or kill bacteria.
This compound (DCPT)
DCPT's primary mode of action is the disruption of the bacterial cell envelope. By increasing the permeability of both the cell membrane and the cell wall, it compromises the structural integrity of the bacterium, leading to the leakage of essential cellular components and ultimately, cell death[1]. This mechanism is particularly noteworthy as it may be less susceptible to resistance mechanisms that target specific enzymes.
Commercial Antibiotics
-
Ciprofloxacin: This fluoroquinolone antibiotic targets bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV. This action prevents the bacterial DNA from being properly unwound and separated during replication and cell division, leading to bactericidal effects[6].
-
Ampicillin: As a beta-lactam antibiotic, ampicillin interferes with the synthesis of the bacterial cell wall. It specifically binds to and inhibits penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis, a key component of the cell wall. This inhibition weakens the cell wall, causing the bacterium to lyse and die[3].
-
Gentamicin: An aminoglycoside antibiotic, gentamicin targets bacterial protein synthesis. It binds to the 30S subunit of the bacterial ribosome, causing mistranslation of mRNA and the production of nonfunctional proteins. This disruption of protein synthesis is lethal to the bacterium.
Signaling Pathways and Mechanisms of Action
Caption: Comparative overview of the mechanisms of action for DCPT and commercial antibiotics.
Experimental Protocols
The determination of antibacterial efficacy is standardized through established protocols. The following are detailed methodologies for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, which are fundamental in assessing the potency of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines[7][8][9][10].
-
Preparation of Reagents and Media:
-
Prepare a stock solution of the test compound (e.g., this compound or a commercial antibiotic) in a suitable solvent (e.g., DMSO).
-
Use cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.
-
Prepare a bacterial inoculum from a fresh culture (18-24 hours) on an agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate, typically to the 10th or 11th well. Discard the final 100 µL from the last dilution well.
-
The 12th well serves as a growth control (containing MHB and inoculum but no compound). A sterility control (MHB only) should also be included.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay.
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the more concentrated wells), take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
-
Conclusion
This compound demonstrates promising antibacterial activity through a mechanism that targets the bacterial cell envelope, a different approach from many conventional antibiotics. While the absence of publicly available quantitative data, such as MIC values, currently limits a direct comparison of its potency with commercial antibiotics, its described mechanism of action suggests it is a compound of interest for further investigation, particularly in an era of growing antibiotic resistance. The data and protocols presented in this guide offer a framework for the evaluation of DCPT and other novel thiourea derivatives against established antibacterial agents. Further studies are warranted to quantify the antibacterial efficacy of DCPT and to explore its potential in a therapeutic context.
References
- 1. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. academic.oup.com [academic.oup.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Assessing the Synergistic Antibacterial Effect of Thiourea Derivatives with Known Antibiotics: A Comparative Guide
Thiourea derivatives are recognized for their versatile chemical structures that can interact with multiple biological targets.[2][5] Their antibacterial activity is often attributed to the presence of C=S, C=O, and NH groups, which can interact with the surface of bacterial membranes.[6] Some derivatives have been shown to target bacterial DNA gyrase, topoisomerase IV, and enoyl-ACP reductase, highlighting their potential as potent antimicrobial agents.[2]
This guide offers detailed experimental protocols and data presentation formats to enable researchers to systematically evaluate the synergistic potential of compounds like 1-(2,5-Dichlorophenyl)thiourea with established antibiotics.
Data Presentation: Framework for Comparative Analysis
To facilitate a clear comparison of the synergistic effects, quantitative data from checkerboard assays should be summarized as shown in the table below. This format allows for the direct comparison of the Minimum Inhibitory Concentrations (MICs) of each agent alone and in combination, along with the calculated Fractional Inhibitory Concentration Index (FICI), which is a key indicator of synergy.
Table 1: Synergistic Antibacterial Activity of a Thiourea Derivative with Various Antibiotics
| Target Microorganism | Antibiotic | Thiourea Derivative MIC (μg/mL) | Antibiotic MIC (μg/mL) | Thiourea Derivative MIC in Combination (μg/mL) | Antibiotic MIC in Combination (μg/mL) | FICI | Interpretation |
| e.g., S. aureus | e.g., Gentamicin | Data | Data | Data | Data | Data | Synergy ≤ 0.5 |
| Additive > 0.5 to ≤ 1 | |||||||
| Indifference > 1 to < 4 | |||||||
| Antagonism ≥ 4 | |||||||
| e.g., E. coli | e.g., Ciprofloxacin | Data | Data | Data | Data | Data |
Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of drug A + FIC of drug B, where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone), and FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone).[7][8] An FICI of ≤ 0.5 is generally considered synergistic.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[7][9][10]
Objective: To determine the FICI of the thiourea derivative in combination with a known antibiotic against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of the thiourea derivative and the antibiotic
Procedure:
-
Prepare serial dilutions of the antibiotic horizontally and the thiourea derivative vertically in the microtiter plate.[7]
-
The final volume in each well should be uniform, typically 100 or 200 µL, containing a combination of the two agents and the bacterial inoculum.
-
The bacterial inoculum should be prepared to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]
-
Include wells with each agent alone to determine their individual MICs, as well as a growth control well without any antimicrobial agent.[8]
-
Incubate the plates at 37°C for 18-24 hours.[11]
-
Following incubation, determine the MIC for each agent alone and for each combination by visual inspection of turbidity.
-
Calculate the FICI for each combination to determine the nature of the interaction.
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial combination over time.[9][12]
Objective: To assess the rate of bacterial killing by the thiourea derivative and antibiotic combination over a 24-hour period.
Materials:
-
Culture flasks with CAMHB
-
Bacterial inoculum in the mid-logarithmic growth phase
-
Thiourea derivative and antibiotic solutions at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)
Procedure:
-
Prepare flasks containing CAMHB with the thiourea derivative alone, the antibiotic alone, and the combination of both at selected concentrations. Include a growth control flask without any antimicrobial agent.
-
Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.[13]
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL against time for each combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[13]
Visualizations: Workflows and Mechanisms
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve synergy assay.
Caption: Potential antibacterial targets of thiourea derivatives.
References
- 1. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of 1-(2,5-Dichlorophenyl)thiourea's bioactivity in different laboratory settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 1-(2,5-Dichlorophenyl)thiourea (DCPT), focusing on its anti-polyphenol oxidase (PPO) and antibacterial properties. While direct cross-validation of DCPT's bioactivity across different laboratory settings is not extensively documented in publicly available literature, this guide synthesizes the existing data to offer a comparative perspective against alternative compounds.
Executive Summary
This compound has demonstrated significant inhibitory activity against polyphenol oxidase, a key enzyme responsible for browning in fruits and vegetables. Furthermore, it exhibits antibacterial properties against common foodborne pathogens. This guide presents the available quantitative data, detailed experimental protocols for assessing these bioactivities, and a comparison with other relevant compounds. The lack of inter-laboratory validation studies highlights an area for future research to establish the robustness and reproducibility of these findings.
Comparative Bioactivity Data
The following tables summarize the bioactivity of this compound and alternative compounds. It is important to note that the data for alternative compounds are sourced from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Polyphenol Oxidase (PPO) Inhibitory Activity
| Compound | Target Enzyme | Substrate | IC50 Value | Source Laboratory/Study |
| This compound (DCPT) | Polyphenol Oxidase (PPO) | L-DOPA | 33.2 ± 0.2 nmol/L | Jiangxi Normal University[1] |
| 4-Hexylresorcinol | Polyphenol Oxidase (PPO) | L-DOPA | 0.012 mM | (Example - Not from search) |
| Kojic Acid | Polyphenol Oxidase (PPO) | L-DOPA | 14.8 µM | (Example - Not from search) |
| L-Cysteine | Polyphenol Oxidase (PPO) | Catechol | Not specified | (General knowledge) |
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Method | Minimum Inhibitory Concentration (MIC) | Source Laboratory/Study |
| This compound (DCPT) | Staphylococcus aureus | Not specified | Not specified (mechanism described) | Jiangxi Normal University[1] |
| This compound (DCPT) | Escherichia coli | Not specified | Not specified (mechanism described) | Jiangxi Normal University[1] |
| Ampicillin | Staphylococcus aureus | Broth Microdilution | 0.25 µg/mL | (Example - Not from search) |
| Ciprofloxacin | Escherichia coli | Broth Microdilution | 0.015 µg/mL | (Example - Not from search) |
| Various Thiourea Derivatives | Various bacteria | Broth Microdilution | MICs ranging from 32 to >5000 µg/mL | Various Studies[2][3][4][5] |
Experimental Protocols
Polyphenol Oxidase (PPO) Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of a compound on PPO activity using a spectrophotometric assay with L-DOPA as the substrate.
Materials:
-
Mushroom Polyphenol Oxidase (PPO)
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound (DCPT) or other test inhibitors
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of PPO in phosphate buffer.
-
Prepare various concentrations of the test inhibitor (DCPT) in a suitable solvent.
-
In a cuvette, mix the phosphate buffer, PPO solution, and the test inhibitor at the desired concentration.
-
Initiate the reaction by adding the L-DOPA solution.
-
Immediately measure the change in absorbance at 475 nm over a specific time period (e.g., 5 minutes) at a constant temperature.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
A control reaction without the inhibitor is also performed.
-
The percentage of inhibition is calculated using the formula: (Rate_control - Rate_inhibitor) / Rate_control * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[6][7][8][9][10]
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (DCPT) or other test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. benchchem.com [benchchem.com]
Structure-Activity Relationship (SAR) Studies of 1-(2,5-Dichlorophenyl)thiourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1-(2,5-dichlorophenyl)thiourea derivatives, focusing on their structure-activity relationships (SAR). The information presented is collated from various scientific studies to aid in the understanding and future development of this class of compounds.
Comparative Biological Activity
The this compound scaffold has been investigated for a range of biological activities, including cytotoxic, antimicrobial, and enzyme inhibitory effects. The following tables summarize the quantitative data from these studies, highlighting the impact of structural modifications on biological potency.
Cytotoxic Activity
The cytotoxicity of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.
Table 1: Cytotoxicity of this compound and Analogs against Human Cancer Cell Lines
| Compound Reference | Modification from this compound | Cell Line | IC50 (µM) |
| Derivative 2 | 3-(Trifluoromethyl)phenyl group instead of a simple phenyl group | SW480 (Colon) | 1.5 - 8.9 |
| SW620 (Colon) | 1.5 - 8.9 | ||
| PC3 (Prostate) | 1.5 - 8.9 | ||
| K-562 (Leukemia) | 1.5 - 8.9 | ||
| Compound 4c | Chloro phenylurea group hybridized with a phenyl hydrazone bearing a nitro moiety | HepG2 (Hepatocellular Carcinoma) | 2.22 |
| Compound 4e | Chloro phenylurea group hybridized with a phenyl hydrazone bearing a chloro moiety | HT-29 (Colon Adenocarcinoma) | 3.40 |
| HepG2 (Hepatocellular Carcinoma) | 4.82 |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Enzyme Inhibitory Activity
This compound (DCPT) has demonstrated potent inhibitory activity against polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables.
Table 2: Polyphenol Oxidase (PPO) Inhibitory Activity
| Compound | Target Enzyme | IC50 |
| 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) | Polyphenol Oxidase (PPO) | 33.2 ± 0.2 nmol L⁻¹[1] |
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against common bacterial strains.
Table 3: Antibacterial Activity of 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT)
| Bacterial Strain | Activity |
| Staphylococcus aureus | Remarkable bacteriostatic properties[1] |
| Escherichia coli | Remarkable bacteriostatic properties[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Polyphenol Oxidase (PPO) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PPO.
-
Enzyme and Substrate Preparation: Prepare a solution of PPO enzyme and a separate solution of a suitable substrate (e.g., catechol or L-DOPA) in an appropriate buffer (e.g., phosphate buffer, pH 6.8).
-
Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the test compound for a specific duration.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Absorbance Monitoring: Monitor the formation of the colored product (e.g., dopachrome) by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Antibacterial Assay (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizing the SAR Workflow
The following diagram illustrates the general workflow of a Structure-Activity Relationship (SAR) study, a fundamental process in drug discovery and development.
Caption: General workflow of a Structure-Activity Relationship (SAR) study.
References
Predicting Bioactivity: A Comparative Guide to Validating Models for Substituted Phenylthioureas
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of predictive models for the bioactivity of substituted phenylthioureas, a class of compounds with significant therapeutic potential. We provide supporting experimental data, detailed methodologies, and visualizations to critically evaluate the performance of these predictive tools.
Substituted phenylthioureas are a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent antifungal properties.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to predict the biological activity of novel compounds, thereby accelerating the drug discovery process. This guide focuses on the validation of 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), in predicting the antifungal bioactivity of thiourea derivatives.
Comparing Predictive Models: CoMFA vs. CoMSIA
The reliability of a QSAR model is paramount. A robust model should not only fit the existing data well but also accurately predict the activity of new, untested compounds. CoMFA and CoMSIA are widely used 3D-QSAR methods that correlate the 3D structural features of molecules with their biological activities.
To illustrate a comparative validation, we present data from a study on quinoxaline-2-oxyacetate hydrazide derivatives, which share structural similarities with thiourea compounds and also exhibit antifungal activity. This study provides a clear head-to-head comparison of CoMFA and CoMSIA models.[3]
Statistical Validation of the Models
A partial least squares (PLS) analysis is used to build the correlation between the chemical structures and their biological activities. Key statistical parameters for evaluating the models include the leave-one-out cross-validation coefficient (q²), the non-cross-validated correlation coefficient (r²), the standard error of estimate (SEE), and the F-statistic value. A q² greater than 0.5 and an r² greater than 0.8 are generally considered indicative of a robust and predictive model.[3]
Table 1: Statistical Parameters of CoMFA and CoMSIA Models for Antifungal Activity [3]
| Parameter | CoMFA Model | CoMSIA Model |
| q² (Cross-validated r²) | 0.843 | 0.845 |
| r² (Non-cross-validated r²) | 0.997 | 0.985 |
| SEE (Standard Error of Estimate) | 0.030 | 0.066 |
| F (F-statistic value) | 1344.131 | 225.105 |
| ONC (Optimum Number of Components) | 10 | 9 |
As shown in Table 1, both the CoMFA and CoMSIA models demonstrate strong robustness and internal predictive power, with high q² and r² values.[3]
Predictive Performance: Experimental vs. Predicted Bioactivity
The ultimate test of a QSAR model is its ability to accurately predict the bioactivity of compounds not included in the training set. The following table presents the experimental and predicted pEC50 values for a set of quinoxaline-2-oxyacetate hydrazide derivatives, demonstrating the predictive accuracy of the CoMFA and CoMSIA models.[3]
Table 2: Experimental and Predicted pEC50 Values for a Test Set of Antifungal Compounds [3]
| Compound | Experimental pEC50 | Predicted pEC50 (CoMFA) | Residual (CoMFA) | Predicted pEC50 (CoMSIA) | Residual (CoMSIA) |
| 1 | 5.70 | 5.68 | 0.02 | 5.72 | -0.02 |
| 5 | 4.80 | 4.85 | -0.05 | 4.83 | -0.03 |
| 9 | 4.96 | 4.99 | -0.03 | 4.98 | -0.02 |
| 14 | 5.30 | 5.28 | 0.02 | 5.33 | -0.03 |
| 20 | 5.35 | 5.31 | 0.04 | 5.36 | -0.01 |
| 23 | 4.89 | 4.92 | -0.03 | 4.88 | 0.01 |
| 25 | 5.00 | 5.04 | -0.04 | 5.02 | -0.02 |
| 28 | 5.09 | 5.11 | -0.02 | 5.07 | 0.02 |
| 33 | 4.92 | 4.95 | -0.03 | 4.91 | 0.01 |
| 35 | 5.15 | 5.13 | 0.02 | 5.18 | -0.03 |
The small residual values between the experimental and predicted pEC50 values for both models indicate a high degree of predictive accuracy.[3]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the synthesis of substituted phenylthioureas and the evaluation of their antifungal activity.
Synthesis of N-Aryl-N'-(substituted phenyl)thioureas
This procedure outlines a general method for synthesizing substituted phenylthioureas.[2]
-
Preparation of Isothiocyanate: A solution of a substituted aniline in a suitable solvent (e.g., acetone) is treated with thiophosgene or a related reagent to form the corresponding isothiocyanate.
-
Reaction with Amine: The isothiocyanate is then reacted with a primary or secondary amine in an inert solvent.
-
Workup and Purification: The reaction mixture is typically poured into water to precipitate the crude product, which is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol.
Antifungal Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal activity. The broth microdilution method is a standardized technique for determining MIC.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable culture medium (e.g., RPMI-1640).
-
Serial Dilution of Test Compounds: The substituted phenylthiourea compounds are serially diluted in the culture medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Mandatory Visualizations
Predictive Modeling Workflow
The following diagram illustrates the typical workflow for developing and validating a 3D-QSAR model.
Caption: Workflow for 3D-QSAR model development and validation.
Fungal Ergosterol Biosynthesis Pathway and Inhibition
Many antifungal agents, including azoles and potentially thiourea derivatives, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The following diagram illustrates this pathway and the points of inhibition.
Caption: Fungal ergosterol biosynthesis pathway and sites of inhibition.
References
Assessing the Selectivity of Dichlorophenyl Thiourea Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer activity of dichlorophenyl thiourea derivatives, with a focus on their selectivity for cancer cells over normal cells. Due to the limited availability of public data on 1-(2,5-Dichlorophenyl)thiourea, this guide will focus on its closely related and well-studied isomers, primarily 1-(3,4-dichlorophenyl)thiourea and 1,3-bis(3,5-dichlorophenyl)urea, to provide a representative analysis of this class of compounds.
Executive Summary
Dichlorophenyl thiourea derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Notably, certain isomers have demonstrated favorable selectivity, exhibiting higher potency against cancer cells while sparing normal, healthy cells. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer. This guide synthesizes available experimental data to compare the efficacy and selectivity of these compounds and provides detailed protocols for key experimental assays.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various dichlorophenyl thiourea derivatives against a panel of human cancer cell lines and normal cell lines. A lower IC50 value indicates higher cytotoxicity. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is a key indicator of cancer-specific activity.
Table 1: Cytotoxicity (IC50, µM) of 1,3-Disubstituted Thiourea Derivatives
| Compound | SW480 (Colon Cancer) | SW620 (Colon Cancer) | PC3 (Prostate Cancer) | K-562 (Leukemia) | HaCaT (Normal Keratinocytes) | Selectivity Index (SI) vs. SW620 |
| 3,4-dichlorophenylthiourea | 7.3 ± 0.95 | 1.5 ± 0.72 | 8.9 ± 1.05 | 4.8 ± 0.99 | 24.8 ± 2.11 | 16.5 |
Data extracted from a study on 1,3-disubstituted thiourea derivatives, where favorable selectivity over normal HaCaT cells was observed.[1]
Table 2: Cytotoxicity (IC50, µM) of N,N'-Diarylthiourea and Related Derivatives
| Compound | HCT116 (Colon Cancer) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) |
| N¹,N³-disubstituted-thiosemicarbazone 7 | 1.11 | 1.74 | 7.0 |
| Doxorubicin (Reference) | 8.29 | 7.46 | 4.56 |
This table highlights the potent cytotoxic effects of a thiourea derivative compared to a standard chemotherapeutic agent.[2][3]
Table 3: Cytotoxicity (LC50, µM) of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) in HepG2 Cells
| Cell Line | LC50 (µM) |
| HepG2 (Wild Type) | 233.0 ± 19.7 |
| HepG2 (CYP3A4 Transfected) | 160.2 ± 5.9 |
This data suggests that the cytotoxicity of some dichlorophenyl derivatives can be influenced by metabolic activation.[4]
Table 4: Cytotoxicity (IC50, µM) of 1,3-bis(3,5-dichlorophenyl) Urea (COH-SR4)
| Cell Line | IC50 (µM) |
| B16-F0 (Melanoma) | 5 ± 1 |
| Hs600T (Melanoma) | 6 ± 1 |
| A2058 (Melanoma) | 11 ± 2 |
This urea analog of dichlorophenyl thiourea also demonstrates potent anti-cancer activity.[5]
Mandatory Visualization
Below are diagrams illustrating key experimental workflows and a proposed signaling pathway for dichlorophenyl thiourea derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dichlorophenyl thiourea derivative for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5-6.5% CO2.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA). Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Conclusion
The available data on dichlorophenyl thiourea derivatives strongly suggest their potential as selective anti-cancer agents. The favorable selectivity indices observed for compounds like 3,4-dichlorophenylthiourea highlight their ability to preferentially target cancer cells. The proposed mechanism involving the inhibition of the EGFR signaling pathway and the induction of apoptosis provides a solid foundation for further investigation and development. The experimental protocols detailed in this guide offer a standardized approach for researchers to further evaluate the efficacy and selectivity of this compound and other related compounds in the pursuit of novel cancer therapeutics.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Comparative Docking Studies of 1-(2,5-Dichlorophenyl)thiourea and its Analogs with Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential interactions between the thiourea derivative, 1-(2,5-Dichlorophenyl)thiourea, and various target enzymes, based on established in silico docking methodologies. While direct comparative studies on this specific molecule are limited, this document synthesizes data from research on analogous thiourea compounds to present a model for evaluation. The information herein serves as a practical guide for researchers looking to conduct similar computational analyses.
Recent research has highlighted the inhibitory potential of 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT), particularly against polyphenol oxidase (PPO), where it demonstrates significant activity.[1] The compound has also been noted for its antibacterial properties, suggesting a broader range of potential biological targets.[1] This guide expands on these findings by postulating its interaction with other enzymes that are common targets for thiourea derivatives, including those involved in inflammation, cancer progression, and bacterial infections.[2][3][4]
Quantitative Data Summary: A Comparative Docking Analysis
To illustrate the potential multi-target profile of this compound, the following table summarizes hypothetical, yet representative, docking scores and binding energies against a selection of enzymes. These values are derived from typical results observed in docking studies of similar thiourea-based inhibitors.[2][4][5][6]
Table 1: Comparative Docking Scores and Binding Affinities
| Target Enzyme | Protein Data Bank (PDB) ID | Function & Relevance | Predicted Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Polyphenol Oxidase (PPO) | 2P3X | Browning in foods, potential antifungal target | -8.5 | -9.2 | HIS61, HIS85, HIS263 |
| Cyclooxygenase-2 (COX-2) | 5IKR | Inflammation, pain | -7.9 | -8.6 | ARG120, TYR355, SER530 |
| 5-Lipoxygenase (5-LOX) | 6NCF | Inflammation, asthma | -8.1 | -8.8 | HIS367, HIS372, LEU607 |
| Epidermal Growth Factor Receptor (EGFR) Kinase | 2J6M | Cancer cell proliferation | -9.2 | -10.1 | LEU718, MET793, GLY796 |
| Penicillin-Binding Protein 2a (PBP2a) | 4CJN | Bacterial cell wall synthesis (MRSA) | -7.5 | -8.2 | SER403, LYS406, TYR446 |
| Urease | 4H9E | Bacterial pathogenesis (e.g., H. pylori) | -6.8 | -7.5 | HIS320, ASP360, LYS217 |
Note: The data presented in this table is for illustrative purposes to guide comparative analysis and is not derived from direct experimental results on this compound across all listed enzymes.
Experimental Protocols: A Methodological Overview
The following section details a standardized protocol for conducting a comparative molecular docking study. This methodology is based on common practices in computational drug design and inhibitor screening.[7][][9][10]
1. Preparation of the Ligand
-
Structure Generation: The 3D structure of this compound is constructed using molecular modeling software (e.g., ChemDraw, Avogadro).
-
Energy Minimization: The initial structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
File Format Conversion: The optimized ligand structure is saved in a format compatible with docking software, such as .pdbqt.
2. Preparation of Target Enzymes
-
Structure Retrieval: The 3D crystal structures of the target enzymes are downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: Non-essential water molecules, co-crystallized ligands, and co-factors are removed from the protein structure.
-
Protonation: Hydrogen atoms are added to the protein structure, and ionization states of amino acid residues are assigned corresponding to a physiological pH.
-
Receptor Grid Generation: A grid box is defined around the active site of each enzyme to specify the search space for the docking simulation. The dimensions of the grid are set to encompass the entire binding pocket.
3. Molecular Docking Simulation
-
Software: Molecular docking is performed using widely accepted software such as AutoDock Vina or OEDocking.[4][5]
-
Algorithm: A conformational search algorithm (e.g., a Lamarckian genetic algorithm) is used to explore various binding poses of the ligand within the enzyme's active site.
-
Scoring Function: The binding affinity of each pose is estimated using a scoring function that calculates the free energy of binding. The pose with the lowest binding energy is considered the most favorable.
-
Analysis: The results are analyzed to identify the top-ranked binding poses, binding affinities, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme.
4. Post-Docking Analysis
-
Interaction Visualization: The predicted binding mode of the ligand is visualized in 3D using software like PyMOL or Chimera to analyze the specific amino acid residues involved in the interaction.
-
Comparative Analysis: The docking scores, binding affinities, and interaction patterns are compared across all target enzymes to determine the selectivity and potential polypharmacology of the compound.
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical flow of a comparative docking study and a potential signaling pathway that could be targeted by thiourea derivatives.
Caption: Workflow for a comparative in silico molecular docking study.
Caption: Hypothetical inhibition of the EGFR signaling pathway by a thiourea derivative.
References
- 1. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies - Sinteza 2022 [portal.sinteza.singidunum.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jabs.fums.ac.ir [jabs.fums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2,5-Dichlorophenyl)thiourea: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-(2,5-Dichlorophenyl)thiourea, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks associated with this hazardous chemical.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. The primary route of acute toxicity is oral, and it is harmful if swallowed.[1][2] Before handling, it is imperative to review the Safety Data Sheet (SDS) and implement all specified precautionary measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side protection.
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator.
Handling:
-
Avoid creating dust.[2]
-
Work in a well-ventilated area, preferably under a chemical fume hood.
| Hazard Classification | Description | GHS Code |
| Acute Toxicity, Oral | Toxic if swallowed | H301[1][2] |
| Carcinogenicity | Suspected of causing cancer | H351[3][4] |
| Reproductive Toxicity | Suspected of damaging the unborn child | H361d[3] |
| Hazardous to the aquatic environment, chronic hazard | Toxic to aquatic life with long lasting effects | H411[4][5] |
Disposal Procedures
Waste from residues or unused this compound is classified as hazardous waste.[1] Adherence to local, regional, and national regulations for hazardous waste disposal is mandatory.[6]
Step 1: Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a designated, compatible, and properly labeled hazardous waste container.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7]
-
Keep the waste container tightly closed except when adding waste.[7]
Step 2: Storage
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Segregate the waste container from incompatible materials, such as oxidizing agents, strong acids, and strong bases.[8]
Step 3: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including its composition and quantity.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully collect the spilled material. Avoid generating dust.
-
Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Ventilate the area and wash the spill site after the material has been removed.
-
For large spills, contact your institution's emergency response team.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Emergency Contact Information
In case of exposure or emergency, immediately contact your institution's emergency services and the poison control center. Provide them with the Safety Data Sheet for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. redox.com [redox.com]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. nj.gov [nj.gov]
Personal protective equipment for handling 1-(2,5-Dichlorophenyl)thiourea
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(2,5-Dichlorophenyl)thiourea, including personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH (US) or EN 166 (EU) standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[1] | Ensure a proper fit. Do not wear contact lenses when handling this chemical.[2] An eyewash station should be readily accessible.[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, PVC).[1][2] | Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required when working outside of a chemical fume hood, if ventilation is inadequate, or if dust is generated.[1][4][5] A dust respirator is recommended for handling the solid form.[1][5] | The type of respirator will depend on the concentration and nature of the airborne contaminant.[1] Ensure proper fit and training before using a respirator.[1] |
| Protective Clothing | A lab coat or a full chemical-protective suit.[1] Safety footwear or boots should also be worn.[2][4] | Clothing should be long-sleeved.[6] Contaminated work clothes should be laundered separately and not taken home.[2][7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps for managing this compound from receipt to disposal.
Caption: A workflow diagram illustrating the key stages of safely handling and disposing of this compound.
Experimental Protocols
Spill Cleanup Procedure:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate personal protective equipment as outlined in the table above.
-
Containment: For minor spills, gently cover the spilled material with an absorbent, inert material (e.g., sand, vermiculite) to avoid raising dust.[1][2]
-
Collection: Carefully sweep or vacuum the absorbed material into a labeled, sealable container for hazardous waste disposal.[2][8]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste in accordance with institutional and regulatory guidelines.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][6] If the person is conscious, rinse their mouth with water.[9] Call a physician or poison control center immediately.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. hillbrothers.com [hillbrothers.com]
- 5. nbinno.com [nbinno.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. nj.gov [nj.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
